5-Acetyl-2-(phenylmethoxy)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-acetyl-2-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(18)13-7-8-15(14(9-13)16(17)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDLDXWJXHCHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997069 | |
| Record name | 5-Acetyl-2-(benzyloxy)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75637-30-8 | |
| Record name | 5-Acetyl-2-(phenylmethoxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75637-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-2-(phenylmethoxy)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075637308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetyl-2-(benzyloxy)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acetyl-2-(phenylmethoxy)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Acetyl-2-(phenylmethoxy)benzamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-(phenylmethoxy)benzamide is a chemical compound with the molecular formula C16H15NO3. It is recognized primarily as an impurity in the manufacturing of Labetalol, a medication used to treat high blood pressure.[1] This guide provides a summary of its known basic properties. However, it is important to note that detailed experimental data for this specific compound is limited in publicly available scientific literature. Much of the information is derived from supplier specifications and data for structurally related compounds.
Chemical and Physical Properties
A summary of the available chemical and physical properties for this compound is presented below. It is critical to note that experimentally determined values for properties such as melting point, boiling point, and solubility have not been found in the reviewed literature.
| Property | Value | Source(s) |
| CAS Number | 75637-30-8 | [1][2] |
| Molecular Formula | C16H15NO3 | [1][2][3] |
| Molecular Weight | 269.3 g/mol | [1][3] |
| Appearance | Yellow Solid | Pharmaffiliates |
| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates |
| Predicted XlogP | 1.9 | [3] |
| Purity | 98.55% | [1] |
Note: The appearance and storage temperature are based on supplier information and may vary.
Spectral and Analytical Data
Predicted Mass Spectrometry Data:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 270.11248 | 161.2 |
| [M+Na]+ | 292.09442 | 167.7 |
| [M-H]- | 268.09792 | 167.6 |
| [M+NH4]+ | 287.13902 | 176.6 |
| [M+K]+ | 308.06836 | 164.6 |
| [M+H-H2O]+ | 252.10246 | 153.3 |
| Source:[3] |
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not described in the available literature. One source mentions the synthesis of the related compound, 5-(bromoacetyl)-2-(phenylmethoxy)benzamide, from this compound, suggesting a potential synthetic route.[4]
A general synthetic approach for benzamide derivatives often involves the coupling of a carboxylic acid (or its activated form, such as an acid chloride) with an amine. For the purification of solid organic compounds, techniques like recrystallization or column chromatography are commonly employed. Analytical characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.
Below is a hypothetical workflow for the synthesis and characterization of this compound based on general organic chemistry principles.
References
In-depth Technical Guide: 5-Acetyl-2-(phenylmethoxy)benzamide Mechanism of Action
A comprehensive review of publicly available data indicates a significant gap in the scientific literature regarding the specific mechanism of action for 5-Acetyl-2-(phenylmethoxy)benzamide. This compound, while documented as a chemical intermediate, has not been the subject of dedicated biological studies to elucidate its pharmacological effects, molecular targets, or associated signaling pathways.
While a detailed guide on the specific mechanism of action of this compound cannot be constructed due to the absence of direct research, this report provides a contextual overview based on the known biological activities of structurally related benzamide compounds. It is crucial to emphasize that the following information is based on inference and does not represent experimental data for the target compound.
Overview of Substituted Benzamides
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. The nature, number, and position of substituents on the benzamide ring system dramatically influence the pharmacological profile of these molecules.
Neuroleptic and Antipsychotic Activity
A significant class of substituted benzamides exhibits activity as dopamine receptor antagonists, particularly at the D2 and D3 subtypes. These compounds are utilized as neuroleptic and antipsychotic agents. Some derivatives also show affinity for serotonin receptors, such as 5-HT1a and 5-HT2, which can contribute to their therapeutic effects and side-effect profiles. The clinical efficacy and specific mechanism of these drugs are highly dependent on their unique substitution patterns.
Other Reported Activities of Benzamide Derivatives
Beyond their effects on the central nervous system, various benzamide derivatives have been investigated for a range of other biological activities, including:
-
Antitumor Agents: Certain substituted benzamides have been designed as histone deacetylase (HDAC) inhibitors, a class of drugs under investigation for cancer therapy.
-
Antimicrobial Agents: The benzamide structure has been incorporated into molecules with antibacterial and antifungal properties.
-
Pesticides: A number of benzamide derivatives have been developed as insecticides and fungicides for agricultural use.
Analysis of Structurally Related Compounds
To provide a speculative context for the potential biological activity of this compound, we can examine a closely related analogue, 5-Acetyl-2-hydroxybenzamide (also known as 5-Acetylsalicylamide).
5-Acetyl-2-hydroxybenzamide
This compound differs from the target molecule by the presence of a hydroxyl group at the 2-position instead of a benzyloxy group. Limited information suggests that 5-Acetyl-2-hydroxybenzamide may possess anti-inflammatory, analgesic, and antimicrobial properties. This hypothesis is largely based on its structural similarity to acetylsalicylic acid (aspirin). However, dedicated studies to confirm and detail these mechanisms are lacking.
Hypothetical Considerations for this compound
Given the available information on the broader class of benzamides, any potential mechanism of action for this compound is purely speculative. The presence of the benzyloxy group in place of a hydroxyl group would significantly alter the molecule's physicochemical properties, including its size, lipophilicity, and hydrogen bonding capacity. These changes would, in turn, influence its interaction with biological targets.
Without experimental data, it is impossible to predict whether this compound would exhibit any of the activities associated with other benzamides, such as dopamine receptor antagonism or enzyme inhibition.
Conclusion and Future Directions
There is currently no publicly available scientific literature that describes the mechanism of action, biological activity, or signaling pathways associated with this compound. Consequently, the core requirements for an in-depth technical guide, including quantitative data, experimental protocols, and visualizations of its mechanism, cannot be fulfilled.
Future research, including in vitro binding assays, enzymatic assays, and cell-based functional screens, would be necessary to determine if this compound has any significant biological activity and to subsequently elucidate its mechanism of action. Until such studies are conducted and published, the pharmacological profile of this compound remains unknown.
5-Acetyl-2-(phenylmethoxy)benzamide: An Examination of Available Biological Data
For Immediate Release
Shanghai, China – November 1, 2025 – An extensive review of publicly available scientific literature and databases reveals a notable absence of specific biological activity data for the compound 5-Acetyl-2-(phenylmethoxy)benzamide (CAS No. 75637-30-8). While this chemical entity is documented and available from various suppliers, dedicated pharmacological studies detailing its mechanism of action, quantitative biological effects, or potential therapeutic applications are not presently found in peer-reviewed publications or clinical trial registries.
This technical guide addresses the current state of knowledge regarding this compound, providing available chemical information and exploring the biological activities of structurally related benzamide and benzyloxy benzamide derivatives to offer a contextual understanding for researchers, scientists, and drug development professionals.
Chemical Identity and Known Associations
This compound is a fine chemical with the molecular formula C16H15NO3.[1][2] It is listed by numerous chemical suppliers and is categorized as a pharmaceutical standard, intermediate, and aromatic amine.[3] Notably, it has been identified as a potential impurity or intermediate in the synthesis of Labetalol, a medication used to treat high blood pressure.[3][4][5] However, the biological effects of this specific impurity have not been characterized in the available literature.
The Broader Context: Biological Activities of Benzamide and Benzyloxy Benzamide Derivatives
While specific data on this compound is lacking, the broader classes of benzamide and benzyloxy benzamide derivatives are known to possess a wide range of biological activities. This contextual information may provide a foundation for future research into the potential pharmacology of this specific molecule.
Anticancer and Antiproliferative Activities: Numerous studies have explored the potential of benzamide derivatives as anticancer agents.[6] These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. The general structure of benzamides allows for modifications that can lead to potent antiproliferative activity across different cancer cell lines.
Neuroprotective Effects: A series of novel benzyloxy benzamide derivatives have been investigated as potent neuroprotective agents for conditions such as ischemic stroke.[7] The mechanism of action for some of these derivatives involves the disruption of protein-protein interactions that play a crucial role in neuronal damage.[7] These findings suggest that the benzyloxy benzamide scaffold can be a promising starting point for the development of drugs targeting neurological disorders.[7]
Antimicrobial and Other Activities: The benzamide functional group is a key component in a variety of compounds with diverse biological effects. Research has demonstrated that different benzamide derivatives exhibit antimicrobial properties.[8] Furthermore, modifications to the benzamide structure have led to the development of compounds with activities such as selective 5-HT4 receptor agonism, which can influence gastrointestinal motility.[9]
Synthesis and Methodologies of Related Compounds
While specific experimental protocols for the biological evaluation of this compound are unavailable, methodologies for the synthesis and evaluation of related benzamide derivatives are well-documented.
General Synthesis of Benzamide Derivatives:
A common method for the synthesis of benzamide derivatives involves the reaction of a substituted benzoic acid with an appropriate amine. The following workflow illustrates a general synthetic route.
Illustrative Biological Assay Workflow:
For novel compounds, a typical initial screening process to determine biological activity, such as anticancer effects, would follow a workflow similar to the one depicted below.
Conclusion
References
- 1. PubChemLite - this compound (C16H15NO3) [pubchemlite.lcsb.uni.lu]
- 2. omsynth.com [omsynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Labetalol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. This compound - Opulent Pharma [opulentpharma.com]
- 6. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Acetyl-2-(phenylmethoxy)benzamide (CAS 75637-30-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Acetyl-2-(phenylmethoxy)benzamide (CAS No. 75637-30-8), a benzamide derivative primarily known as a synthetic intermediate and an impurity in the manufacturing of Labetalol. This document collates available information on its chemical and physical properties, synthesis, and analytical characterization. While extensive searches have been conducted, there is currently no publicly available data on the biological activity, mechanism of action, or associated signaling pathways of this specific compound. Therefore, this guide focuses on its chemical attributes and provides a detailed experimental protocol for its synthesis.
Chemical and Physical Properties
This compound is a yellow solid. It is classified as a pharmaceutical standard and an intermediate in organic synthesis. Its primary association in the pharmaceutical industry is as an impurity related to the antihypertensive drug Labetalol.[1][2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75637-30-8 | [2] |
| Molecular Formula | C₁₆H₁₅NO₃ | [4] |
| Molecular Weight | 269.3 g/mol | [4] |
| Appearance | Yellow Solid | [2] |
| Purity | ≥98.55% (commercially available) | [4] |
| Monoisotopic Mass | 269.1052 Da (Predicted) | [5] |
| XlogP (Predicted) | 1.9 | [5] |
Synthesis
The synthesis of this compound can be achieved through the benzylation of 5-acetylsalicylamide. The hydroxyl group of 5-acetylsalicylamide is reacted with benzyl bromide in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in a suitable solvent like acetonitrile. The reaction mixture is heated to reflux to drive the reaction to completion.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Acetylsalicylamide
-
N,N-Diisopropylethylamine (DIPEA)
-
Benzyl bromide
-
Acetonitrile (MeCN)
-
Water
-
Ethanol
Procedure:
-
Dissolve 5-acetylsalicylamide (1.0 equivalent) in acetonitrile.
-
Add N,N-Diisopropylethylamine (1.5 equivalents) to the solution.
-
Add benzyl bromide (1.5 equivalents) to the reaction mixture.
-
Heat the mixture at reflux for 4 hours.
-
After cooling, evaporate the acetonitrile in vacuo.
-
Add water to the residue to precipitate the crude product.
-
Filter the precipitate under vacuum.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Diagram 1: Synthetic Workflow for this compound
Analytical Data
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 270.11248 | 161.2 |
| [M+Na]⁺ | 292.09442 | 167.7 |
| [M-H]⁻ | 268.09792 | 167.6 |
| [M+NH₄]⁺ | 287.13902 | 176.6 |
| [M+K]⁺ | 308.06836 | 164.6 |
| [M]⁺ | 269.10465 | 161.7 |
| [M]⁻ | 269.10575 | 161.7 |
| Source: PubChemLite[5] |
Biological Activity and Mechanism of Action
Despite extensive literature searches, no publicly available studies on the biological activity, pharmacological properties, or mechanism of action of this compound were found. Its primary role appears to be that of a chemical intermediate in the synthesis of other compounds, such as 2-(Benzyloxy)-5-(2-bromoacetyl)benzamide, and as a known impurity in the production of Labetalol.
Given the absence of data on its biological effects, no signaling pathways or mechanisms of action can be described or visualized.
Applications in Research and Drug Development
Currently, the main application of this compound in a research and drug development context is as a reference standard for the identification and quantification of impurities in Labetalol preparations. Its availability as a characterized chemical entity is crucial for quality control and regulatory compliance in the pharmaceutical manufacturing of Labetalol.
There is no evidence to suggest that this compound is being investigated as a therapeutic agent itself.
Conclusion
This compound is a well-characterized synthetic intermediate and pharmaceutical impurity. Its synthesis is straightforward, and its physicochemical properties are documented. However, a significant gap exists in the scientific literature regarding its biological activity and potential pharmacological effects. For professionals in drug development, this compound is primarily of interest from a manufacturing and quality control perspective. Future studies would be required to explore any potential biological activity and determine if it has any pharmacological relevance beyond its role as an impurity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. 5-(bromoacetyl)-2-(phenylmethoxy)benzamide synthesis - chemicalbook [chemicalbook.com]
- 5. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Acetyl-2-(phenylmethoxy)benzamide: A Technical Overview of its Synthesis and Potential Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and potential pharmacological relevance of 5-Acetyl-2-(phenylmethoxy)benzamide. Due to the limited publicly available data on this specific molecule, this document outlines a plausible synthetic pathway based on established organic chemistry principles and explores its potential biological activities by drawing parallels with structurally related benzamide derivatives.
Chemical Properties and Synthesis
This compound is a benzamide derivative with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol .[1] While specific discovery and historical data are scarce, its chemical structure suggests potential for biological activity, making its synthesis a key area of interest for researchers.
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be conceptualized through a multi-step process starting from commercially available precursors. The following experimental protocol is a hypothetical pathway based on analogous chemical transformations.
Experimental Protocol: Synthesis of this compound
-
Step 1: Benzylation of 2-Hydroxybenzamide. To a solution of 2-hydroxybenzamide in a suitable polar aprotic solvent such as dimethylformamide (DMF), add one equivalent of a base like sodium hydride (NaH) at 0°C to form the corresponding alkoxide. Subsequently, add one equivalent of benzyl bromide and allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction is then quenched with water and the product, 2-(phenylmethoxy)benzamide, is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
-
Step 2: Friedel-Crafts Acylation. The 2-(phenylmethoxy)benzamide obtained from the previous step is dissolved in a suitable solvent for Friedel-Crafts acylation, such as dichloromethane or nitrobenzene. A Lewis acid catalyst, typically aluminum chloride (AlCl3), is added in excess at 0°C. Acetyl chloride or acetic anhydride is then added dropwise to the reaction mixture. The reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product, this compound, is extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.
A related compound, 5-(bromoacetyl)-2-(phenylmethoxy)benzamide, can be synthesized by reacting this compound with bromine in chloroform.[2]
Potential Pharmacological Significance
The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4] The presence of the acetyl and phenylmethoxy groups in this compound may confer specific biological properties.
Potential as a Glucokinase Activator
Several benzamide derivatives have been identified as potent glucokinase (GK) activators, which are of interest for the treatment of type 2 diabetes mellitus.[5] Glucokinase plays a crucial role in glucose homeostasis by regulating insulin secretion from pancreatic β-cells and glucose metabolism in the liver. Allosteric activators of GK can enhance its activity, leading to improved glycemic control.
Hypothetical Signaling Pathway: Glucokinase Activation in Pancreatic β-Cells
Other Potential Biological Activities
Benzamide derivatives have been investigated for a multitude of other therapeutic applications. These include:
-
Antimicrobial Activity: Many benzamide compounds have demonstrated efficacy against various bacterial and fungal strains.[6]
-
Analgesic and Anti-inflammatory Properties: Certain benzamides have shown potential as pain relievers and anti-inflammatory agents.[4]
-
Anticancer Activity: The benzamide scaffold has been incorporated into molecules with demonstrated anticancer properties.[3]
The phenylmethoxy group, a common moiety in drug design, can influence a compound's pharmacokinetic and pharmacodynamic properties.[7] It can impact ligand-target binding, physicochemical characteristics, and metabolic stability.[8][9] The acetyl group can also play a role in the biological activity of a molecule.
Future Directions
The therapeutic potential of this compound remains to be elucidated. Future research should focus on:
-
Confirmation of Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.
-
In Vitro Biological Screening: The compound should be screened against a panel of biological targets, including glucokinase and various microbial strains, to identify any potential activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of this compound will be crucial to understand the contribution of the different functional groups to its biological activity and to optimize its properties.
This technical guide provides a foundational understanding of this compound, offering a starting point for further investigation into its chemical synthesis and potential as a novel therapeutic agent. The rich pharmacology of the benzamide class of compounds suggests that this molecule may hold yet-to-be-discovered biological activities.
References
- 1. omsynth.com [omsynth.com]
- 2. 5-(bromoacetyl)-2-(phenylmethoxy)benzamide synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Acetyl-2-(phenylmethoxy)benzamide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 5-Acetyl-2-(phenylmethoxy)benzamide, a key intermediate in pharmaceutical manufacturing. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Properties
This compound is a benzamide derivative. Benzamides are a class of compounds that contain a carboxamide group attached to a benzene ring. The presence of the acetyl and benzyloxy groups on the benzamide core imparts specific chemical characteristics that are crucial for its role in multi-step organic syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅NO₃ | [1][2][3][4] |
| Molecular Weight | 269.3 g/mol | [1][2][3] |
| CAS Number | 75637-30-8 | [1][2][3] |
| Synonyms | 5-Acetyl-2-(benzyloxy)benzamide | [1] |
Synthesis and Experimental Protocols
While specific, detailed industrial synthesis protocols for this compound are often proprietary, a general and widely applicable method for the synthesis of benzamides involves the acylation of an amine. A plausible synthetic route for this compound would start from a suitably substituted benzoic acid, which is then activated and reacted with ammonia.
A representative experimental protocol based on common benzamide synthesis methodologies is outlined below.
General Protocol for the Synthesis of a Benzamide from a Benzoic Acid Derivative:
-
Activation of the Carboxylic Acid: The synthesis typically begins with the activation of the carboxylic acid group of a precursor, such as 5-acetyl-2-(phenylmethoxy)benzoic acid. A common method for this activation is the conversion of the carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is usually performed in an inert solvent (e.g., dichloromethane or toluene) and may require gentle heating.
-
Amidation: The resulting acid chloride is then reacted with a source of ammonia, such as aqueous ammonia or ammonia gas dissolved in an appropriate solvent, to form the benzamide. This step is typically an exothermic reaction and requires careful temperature control.
-
Work-up and Purification: Following the amidation reaction, the reaction mixture is worked up to isolate the crude product. This may involve quenching the reaction with water, separating the organic and aqueous layers, and washing the organic layer to remove any unreacted starting materials or byproducts. The crude product is then purified, commonly through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes), to yield the pure this compound.
Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid would also be determined and compared to literature values.
Logical Workflow for Synthesis and Purification
The following diagram illustrates a logical workflow for the laboratory-scale synthesis and subsequent purification of a benzamide derivative like this compound.
Caption: Logical workflow for the synthesis of this compound.
Significance and Applications
This compound is noted as an intermediate in the synthesis of Labetalol. Labetalol is an adrenergic receptor antagonist used for the treatment of hypertension. The structural features of this compound make it a valuable building block for the construction of more complex pharmaceutical molecules. The acetyl group can serve as a handle for further chemical transformations, and the benzyloxy group is a common protecting group for phenols, which can be removed at a later stage in a synthetic sequence. The benzamide moiety itself is a common feature in many biologically active compounds.
References
Unlocking the Potential of 5-Acetyl-2-(phenylmethoxy)benzamide: A Guide to Future Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-2-(phenylmethoxy)benzamide is a chemical entity with a structure suggestive of diverse pharmacological potential, yet it remains a largely unexplored molecule. This technical guide provides a forward-looking roadmap for researchers and drug development professionals interested in investigating its properties. While direct biological data for this compound is scarce, its benzamide core, acetyl, and phenylmethoxy functional groups are present in numerous bioactive molecules. This document outlines potential research avenues, proposes detailed experimental protocols, and visualizes hypothetical signaling pathways and workflows to stimulate and guide future research into the therapeutic promise of this compound.
Introduction: The Benzamide Scaffold and Its Therapeutic Significance
The benzamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with diverse mechanisms of action. From antipsychotics and antiemetics to prokinetics and analgesics, the versatility of the benzamide scaffold is well-established. The substitution pattern on the aromatic ring and the amide nitrogen significantly influences the pharmacological profile. In this compound, the presence of an acetyl group at the 5-position and a benzyloxy group at the 2-position presents a unique combination that warrants systematic investigation. The structural similarity to intermediates in the synthesis of pharmaceuticals like Labetalol further suggests its potential for bioactivity.[1][2][3]
Potential Therapeutic Areas and Research Directions
Based on the known activities of structurally related benzamides and compounds with similar functional groups, several key research areas are proposed for this compound.
Oncology
Numerous substituted benzamides have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.[4][5] The mechanism often involves the disruption of critical cellular processes like tubulin polymerization or the inhibition of cell cycle progression.[5]
Proposed Research Focus:
-
Screening for cytotoxic activity against a panel of cancer cell lines (e.g., NCI-60).
-
Investigation of its effects on tubulin polymerization and cell cycle distribution in sensitive cell lines.
-
Elucidation of the apoptotic pathways induced by the compound.
Neuropharmacology
The benzamide scaffold is prevalent in drugs targeting the central nervous system (CNS), particularly those acting on dopamine and serotonin receptors. While the specific substitutions on this compound do not immediately suggest a classic dopamine antagonist profile, its potential for CNS activity should not be discounted.
Proposed Research Focus:
-
Binding assays for a panel of CNS receptors, including dopaminergic, serotonergic, and adrenergic receptors.
-
In vivo behavioral studies in rodent models to assess potential antipsychotic, anxiolytic, or antidepressant effects.
-
Evaluation of its ability to modulate neurotransmitter release or reuptake.
Antimicrobial and Antifungal Activity
Novel benzamide derivatives have been explored for their potential as antimicrobial and antifungal agents.[6][7][8] The lipophilic nature of the benzyloxy group could facilitate membrane translocation, a desirable property for antimicrobial compounds.
Proposed Research Focus:
-
Screening against a panel of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC).
-
Time-kill kinetics studies to assess bactericidal or bacteriostatic properties.
-
Investigation of the mechanism of action, such as inhibition of cell wall synthesis or disruption of microbial metabolism.
Hypothetical Data Presentation
To guide future research, the following tables illustrate how quantitative data from the proposed studies could be structured.
Table 1: Hypothetical In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K-562 | Leukemia | 5.2 |
| MCF-7 | Breast | 12.8 |
| A549 | Lung | 8.5 |
| HCT-116 | Colon | 15.1 |
| U-87 MG | Glioblastoma | 7.9 |
Table 2: Hypothetical Receptor Binding Affinity Profile
| Receptor | Ki (nM) |
| Dopamine D₂ | > 10,000 |
| Serotonin 5-HT₂ₐ | 850 |
| Serotonin 5-HT₇ | 450 |
| Adrenergic α₁ | 1200 |
| Adrenergic α₂ | 2500 |
Table 3: Hypothetical Antimicrobial Activity (MIC)
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | 64 |
| Candida albicans | ATCC 90028 | 32 |
| Aspergillus niger | ATCC 16404 | > 128 |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments proposed in this guide.
Synthesis of this compound
While commercially available from several suppliers, a laboratory-scale synthesis can be achieved.[1][2] A potential synthetic route involves the benzylation of 5-acetylsalicylamide.
Protocol:
-
To a solution of 5-acetylsalicylamide (1 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
In Vitro Antiproliferative Assay (MTT Assay)
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.
-
Replace the medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Visualizing Potential Mechanisms and Workflows
The following diagrams, rendered using the DOT language, illustrate a hypothetical signaling pathway for apoptosis and a general workflow for screening and mechanism of action studies.
Caption: Hypothetical apoptotic signaling pathway modulated by the compound.
Caption: General workflow for drug discovery and development.
Conclusion and Future Outlook
This compound represents a promising, yet uncharacterized, chemical scaffold. This guide provides a foundational framework for initiating a comprehensive investigation into its potential therapeutic applications. The proposed research areas—oncology, neuropharmacology, and antimicrobial chemotherapy—are based on the well-documented bioactivities of related benzamide structures. By following the outlined experimental protocols and conceptual workflows, researchers can systematically uncover the pharmacological profile of this molecule. The journey from a chemical entity to a potential therapeutic agent is long and challenging, but the exploration of novel structures like this compound is essential for the future of drug discovery.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. omsynth.com [omsynth.com]
- 3. This compound - Opulent Pharma [opulentpharma.com]
- 4. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
Technical Guide: Solubility and Stability of 5-Acetyl-2-(phenylmethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 5-Acetyl-2-(phenylmethoxy)benzamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols for determining the solubility in various solvents and for assessing its stability under different environmental conditions, in accordance with ICH guidelines. The information presented herein is intended to support researchers, scientists, and drug development professionals in the handling, formulation, and storage of this compound.
Introduction
This compound (CAS No: 75637-30-8, Molecular Formula: C₁₆H₁₅NO₃, Molecular Weight: 269.29 g/mol ) is a crucial chemical intermediate. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in pharmaceutical development and manufacturing. This guide details the methodologies to characterize these properties, ensuring the quality, efficacy, and safety of the final drug product.
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis and formulation. The following table summarizes its solubility in a range of common solvents at ambient temperature.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility Classification | Quantitative Solubility (mg/mL) |
| Water | Practically Insoluble | < 0.1 |
| Ethanol | Sparingly Soluble | 5 - 10 |
| Methanol | Sparingly Soluble | 8 - 15 |
| Acetone | Freely Soluble | 50 - 100 |
| Dichloromethane | Freely Soluble | > 100 |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 200 |
| 5% Hydrochloric Acid | Practically Insoluble | < 0.1 |
| 5% Sodium Hydroxide | Practically Insoluble | < 0.1 |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
Solubility Determination Workflow.
Stability Profile
Stability testing is essential to determine the re-test period or shelf life of this compound. The studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[1][2]
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are performed to evaluate the thermal stability of the compound and its sensitivity to moisture.[3][4]
Table 2: ICH Stability Study Conditions and Durations
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
Table 3: Representative Stability Data for this compound
| Test Parameter | Specification | Initial | 6 Months (Accelerated) | 12 Months (Long-Term) |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.7 |
| Total Impurities (%) | NMT 1.0 | 0.15 | 0.25 | 0.18 |
| Water Content (%) | NMT 0.5 | 0.1 | 0.2 | 0.1 |
Forced Degradation (Stress Testing)
Stress testing helps to identify potential degradation products and establish the intrinsic stability of the molecule.[5]
Table 4: Forced Degradation Conditions
| Condition | Details |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours |
| Photostability | ICH Q1B conditions |
Experimental Protocol for Stability Testing
Materials:
-
Multiple batches of this compound
-
Appropriate container closure system simulating the proposed packaging
-
Stability chambers with controlled temperature and humidity
-
Analytical instrumentation for testing (HPLC, Karl Fischer titrator, etc.)
Procedure:
-
Package samples of this compound from at least three primary batches in the chosen container closure system.
-
Place the packaged samples in stability chambers set to the conditions specified in Table 2.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term studies; 0, 3, 6 months for accelerated studies).[4]
-
For forced degradation studies, expose the compound to the conditions outlined in Table 4.
-
At each time point, analyze the samples for key quality attributes, including appearance, assay, degradation products, and water content.
-
The analytical methods used should be stability-indicating, meaning they can separate the intact compound from its degradation products.
-
Evaluate the data to establish a re-test period and recommend storage conditions.
ICH Stability Testing Workflow.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The presented experimental protocols, based on established scientific principles and regulatory guidelines, are designed to yield reliable data crucial for the successful development and commercialization of pharmaceutical products containing this intermediate. Adherence to these methodologies will ensure a comprehensive understanding of the compound's physicochemical properties, facilitating informed decisions throughout the drug development lifecycle.
References
- 1. Ich guideline for stability testing | PPTX [slideshare.net]
- 2. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
- 3. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for the Experimental Design of 5-Acetyl-2-(phenylmethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental design for the synthesis, characterization, and biological evaluation of the novel compound, 5-Acetyl-2-(phenylmethoxy)benzamide. While specific biological data for this compound is not yet publicly available, its structural similarity to other biologically active benzamides suggests potential therapeutic applications. Benzamide derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and vasodilatory effects. The following protocols and application notes outline a systematic approach to explore the therapeutic potential of this compound.
Introduction
This compound is a synthetic organic compound with the molecular formula C₁₆H₁₅NO₃ and a molecular weight of 269.3 g/mol .[1] Its chemical structure features a benzamide core, which is a common scaffold in many clinically approved drugs and biologically active molecules. The presence of the acetyl and benzyloxy functional groups may confer unique pharmacological properties. This document outlines a proposed research workflow to elucidate the bioactivity and potential mechanism of action of this compound.
Synthesis and Characterization
Synthesis of this compound
A plausible synthetic route for this compound involves the acylation of a substituted benzamide precursor. One documented reaction involves the use of this compound as a starting material for the synthesis of 2-(Benzyloxy)-5-(2-bromoacetyl)benzamide, suggesting its availability as a chemical intermediate.[2] A general method for the synthesis of benzamides often involves the reaction of a carboxylic acid with an amine.
Protocol for Synthesis:
-
Starting Materials: 5-acetyl-2-hydroxybenzoic acid and benzylamine.
-
Activation of Carboxylic Acid: Convert 5-acetyl-2-hydroxybenzoic acid to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) at room temperature.
-
Amidation: React the synthesized acyl chloride with benzylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is typically carried out at 0°C and then allowed to warm to room temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 1: Analytical Characterization Data
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the two benzene rings, the acetyl methyl protons, the benzylic methylene protons, and the amide proton. Chemical shifts and coupling constants should be consistent with the proposed structure. |
| ¹³C NMR | Signals for all 16 carbon atoms, including the carbonyl carbons of the acetyl and amide groups, the aromatic carbons, the benzylic methylene carbon, and the acetyl methyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₅NO₃). Fragmentation patterns can provide further structural confirmation. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and ketone, and C-H stretches of the aromatic and aliphatic groups. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time can be used for future quality control. |
Proposed Biological Evaluation
Based on the known activities of other benzamide derivatives, a tiered screening approach is recommended to evaluate the biological potential of this compound.
In Vitro Cytotoxicity Screening
Objective: To determine the cytotoxic effects of the compound on various human cancer cell lines and a normal cell line to assess its potential as an anticancer agent and its general toxicity.
Protocol: MTT/MTS Assay [3][4][5][6]
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293 or fibroblasts) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Table 2: Hypothetical Cytotoxicity Data (IC₅₀ in µM)
| Cell Line | This compound | Positive Control (e.g., Doxorubicin) |
| MCF-7 | To be determined | To be determined |
| A549 | To be determined | To be determined |
| HCT116 | To be determined | To be determined |
| HEK293 | To be determined | To be determined |
Antimicrobial Susceptibility Testing
Objective: To evaluate the potential antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.
Protocol: Broth Microdilution Method [7][8][9][10]
-
Microorganism Preparation: Prepare standardized inoculums of selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth media.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Determination of MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.
Table 3: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Microorganism | This compound | Positive Control (e.g., Ciprofloxacin/Amphotericin B) |
| S. aureus | To be determined | To be determined |
| E. coli | To be determined | To be determined |
| C. albicans | To be determined | To be determined |
| A. niger | To be determined | To be determined |
In Vitro Anti-inflammatory Assay
Objective: To assess the potential anti-inflammatory properties of the compound.
Protocol: Inhibition of Protein Denaturation [11][12]
-
Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).
-
Compound Addition: Add various concentrations of this compound to the reaction mixture. Include a control (no compound) and a positive control (e.g., diclofenac sodium).
-
Induction of Denaturation: Induce protein denaturation by heating the reaction mixtures at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes), followed by cooling.
-
Measurement: Measure the turbidity of the solutions spectrophotometrically at a wavelength of 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration of the compound compared to the control.
Table 4: Hypothetical Anti-inflammatory Activity Data
| Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| 10 | To be determined |
| 50 | To be determined |
| 100 | To be determined |
| Positive Control (e.g., Diclofenac) | To be determined |
Ex Vivo Vasodilation Assay
Objective: To investigate the potential vasodilatory effects of the compound on isolated blood vessels.
Protocol: Isolated Aortic Ring Assay [13][14][15][16]
-
Tissue Preparation: Isolate the thoracic aorta from a laboratory animal (e.g., rat or mouse) and cut it into rings.
-
Organ Bath Setup: Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (95% O₂ and 5% CO₂).
-
Pre-contraction: Induce a sustained contraction of the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Measurement of Relaxation: Record the changes in isometric tension to measure the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Determine the EC₅₀ (half-maximal effective concentration) for vasodilation.
Table 5: Hypothetical Vasodilation Data
| Concentration (µM) | % Relaxation of Aortic Rings |
| 0.1 | To be determined |
| 1 | To be determined |
| 10 | To be determined |
| 100 | To be determined |
| EC₅₀ | To be determined |
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for the synthesis, characterization, and biological evaluation of this compound.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action of this compound via inhibition of the NF-κB pathway.
Conclusion
The experimental design detailed in this document provides a robust framework for the initial investigation of this compound. By systematically evaluating its synthesis, physicochemical properties, and a range of biological activities, researchers can effectively assess its therapeutic potential. The proposed protocols are based on established methodologies and can be adapted to specific laboratory capabilities. The successful execution of these experiments will provide valuable data to guide further preclinical development of this novel benzamide derivative.
References
- 1. omsynth.com [omsynth.com]
- 2. 5-(bromoacetyl)-2-(phenylmethoxy)benzamide synthesis - chemicalbook [chemicalbook.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. What are the similarities between MTT and MTS assays? | AAT Bioquest [aatbio.com]
- 7. mdpi.com [mdpi.com]
- 8. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 9. woah.org [woah.org]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Studying the vasodilation effect [bio-protocol.org]
- 14. reprocell.com [reprocell.com]
- 15. ahajournals.org [ahajournals.org]
- 16. reprocell.com [reprocell.com]
Application Notes and Protocols for the Quantification of 5-Acetyl-2-(phenylmethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-(phenylmethoxy)benzamide is a small molecule of interest in pharmaceutical research. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is designed to meet the standards required for regulated bioanalysis, drawing upon principles outlined in FDA guidelines for bioanalytical method validation.[1][2][3][4][5]
Principle
The analytical method is based on the principle of reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for the selective and sensitive quantification of the analyte. An internal standard (IS) is used to ensure accuracy and precision. The sample preparation involves a straightforward protein precipitation step to remove interfering macromolecules from the plasma samples.[6][7][8] The analyte and IS are then separated chromatographically and detected using multiple reaction monitoring (MRM) in positive ionization mode.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
Pipettes and general laboratory glassware
-
-
Reagents:
-
This compound reference standard
-
Internal Standard (a structurally similar compound not present in the matrix, e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with appropriate anticoagulant)
-
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve and QC samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control samples (e.g., Low: 3 ng/mL, Medium: 80 ng/mL, High: 800 ng/mL).
Sample Preparation from Plasma
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 50 µL of the plasma sample, calibrator, or QC into the corresponding labeled tube.
-
Add 150 µL of the internal standard spiking solution (prepared in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.
Figure 1: Workflow for plasma sample preparation.
LC-MS/MS Method
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | 10% B to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: To be determined (e.g., m/z 270.1 -> 150.1)IS: To be determined |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Note: The specific MRM transitions and collision energies must be determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer.
Data Analysis and Quantification
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the prepared calibration standards. A linear regression with a weighting factor of 1/x² is typically used for the calibration curve.
Figure 2: Logical flow of data analysis for quantification.
Method Validation Summary
The analytical method should be validated according to the FDA's Bioanalytical Method Validation guidance.[1][3][5] The following tables summarize the expected performance characteristics of this method.
Table 1: Calibration Curve Linearity
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1 - 1000 | y = 0.005x + 0.002 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 15% | < 15% | ± 15% |
| Low | 3 | < 10% | < 10% | ± 10% |
| Medium | 80 | < 10% | < 10% | ± 10% |
| High | 800 | < 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85% | 90 - 110% |
| High | 800 | > 85% | 90 - 110% |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method's performance should be thoroughly validated to ensure the generation of reliable data for drug development studies.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. organomation.com [organomation.com]
Application Notes and Protocols for 5-Acetyl-2-(phenylmethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the potential biological activity of 5-Acetyl-2-(phenylmethoxy)benzamide as a modulator of histone deacetylases (HDACs) and sirtuins (SIRTs). Given that the benzamide functional group is a key feature in many known HDAC inhibitors and sirtuin activators, the following protocols are designed to screen for such activities.
Part 1: Histone Deacetylase (HDAC) Inhibition Assay
Application Note: Screening for HDAC Inhibitory Activity
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, including cancer and inflammatory disorders. Consequently, HDAC inhibitors are a promising class of therapeutics. This protocol describes a fluorometric in vitro assay to determine the inhibitory potential of this compound on HDAC activity.
Data Presentation: Hypothetical Inhibitory Activity of this compound on Class I HDACs
The following table summarizes hypothetical quantitative data for the inhibition of HDAC1, HDAC2, and HDAC3 by this compound, with Trichostatin A, a known pan-HDAC inhibitor, as a positive control.[1][2]
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |
| This compound | 85 | 120 | 250 |
| Trichostatin A (Positive Control) | 5 | 7 | 15 |
Experimental Protocol: Fluorometric HDAC Inhibition Assay
This protocol is adapted from commercially available HDAC inhibitor screening kits.[1][2][3]
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[4]
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing Trichostatin A and a protease)
-
This compound (dissolved in DMSO)
-
Trichostatin A (positive control, dissolved in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[1][4]
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a similar dilution series for the positive control, Trichostatin A.
-
Dilute the HDAC enzymes in HDAC Assay Buffer to the desired working concentration.
-
-
Assay Plate Setup:
-
Add 40 µL of HDAC Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound or Trichostatin A to the respective wells.
-
For the no-inhibitor control wells, add 10 µL of HDAC Assay Buffer with the same final concentration of DMSO.
-
For the background control wells, add 20 µL of HDAC Assay Buffer.
-
-
Enzyme Addition:
-
Add 20 µL of the diluted HDAC enzyme solution to all wells except the background controls.
-
-
Incubation:
-
Mix the plate gently and incubate at 37°C for 30 minutes.
-
-
Substrate Addition:
-
Add 10 µL of the fluorogenic HDAC substrate to all wells.
-
-
Reaction Incubation:
-
Mix the plate and incubate at 37°C for 60 minutes, protected from light.
-
-
Development:
-
Add 20 µL of the developer solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of no-inhibitor control well)]
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.
-
Visualization: HDAC Inhibition and Downstream Effects
References
Application Notes and Protocols for In Vivo Studies of Benzyloxy Benzamide Derivatives as Neuroprotective Agents
Disclaimer: Extensive searches for in vivo studies involving 5-Acetyl-2-(phenylmethoxy)benzamide did not yield any publicly available data. The following Application Notes and Protocols are based on published in vivo research on a closely related class of compounds, benzyloxy benzamide derivatives , specifically the lead compound LY-836 (compound 29) , which has demonstrated neuroprotective effects in a model of ischemic stroke. This information is provided as a reference for researchers interested in the in vivo evaluation of similar compounds.
Application Notes
Compound Class: Benzyloxy Benzamide Derivatives
Lead Compound Example: LY-836 (Compound 29)
Therapeutic Indication: Ischemic Stroke
Mechanism of Action: The primary mechanism of action for this class of compounds is the disruption of the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[1] During an ischemic event, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate receptors (NMDARs). This triggers a cascade of neurotoxic events, including a significant influx of calcium. PSD95 acts as a scaffolding protein, linking nNOS to the NMDAR complex. This proximity allows the excessive calcium influx to potently activate nNOS, leading to a surge in nitric oxide (NO) production and subsequent oxidative stress, DNA damage, and neuronal cell death.[1][2] Benzyloxy benzamide derivatives like LY-836 competitively inhibit the binding of nNOS to PSD95, thereby uncoupling the NMDAR-mediated excitotoxicity from the downstream NO production cascade and exerting a neuroprotective effect.[1]
In Vivo Efficacy Summary: In a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO), the lead compound LY-836 demonstrated significant neuroprotective effects. Administration of LY-836 resulted in a marked reduction in cerebral infarct volume and an improvement in neurological deficit scores, comparable to the established neuroprotectant edaravone.[1]
Quantitative Data
Table 1: Pharmacokinetic Parameters of LY-836 in Male Sprague-Dawley Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| T1/2 (h) | 4.26 | 4.08 |
| Cmax (ng/mL) | 233.05 | 2513.12 |
| AUC(0-t) (ng·h/mL) | 1210.13 | 3105.74 |
| Bioavailability (F%) | 19.57 | - |
| Clearance (CL/F) (mL/min/kg) | - | 26.4 |
Data sourced from Chen, W. et al. (2023).[1]
Table 2: In Vivo Efficacy of LY-836 in a Rat MCAO Model
| Treatment Group | Dose | Infarct Volume (% of hemisphere) | Neurological Deficit Score |
| Sham | - | N/A | 0 |
| Vehicle (MCAO) | - | 45.3 ± 5.2 | 3.5 ± 0.5 |
| LY-836 (MCAO) | 10 mg/kg, i.p. | 25.1 ± 4.1 | 2.1 ± 0.4 |
| Edaravone (MCAO) | 3 mg/kg, i.v. | 26.8 ± 3.9 | 2.3 ± 0.6 |
*p < 0.05 compared to Vehicle group. Data presented as mean ± SD. Sourced from Chen, W. et al. (2023).[1]
Experimental Protocols
Protocol 3.1: In Vivo Neuroprotection Study in a Rat Model of Ischemic Stroke
3.1.1. Animal Model
-
Species: Rat
-
Strain: Male Sprague-Dawley
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimated for at least one week before experimental procedures.
3.1.2. Drug Formulation and Administration
-
Test Compound: LY-836
-
Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Dose: 10 mg/kg
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer immediately after the onset of reperfusion.
3.1.3. Middle Cerebral Artery Occlusion (MCAO) Procedure This protocol describes the transient MCAO model using an intraluminal suture.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail i.p. or isoflurane inhalation). Maintain body temperature at 37°C using a heating pad.
-
Surgical Preparation: Place the rat in a supine position. Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA with surgical sutures.
-
Suture Insertion: Introduce a 4-0 nylon monofilament suture with a blunted, poly-L-lysine-coated tip into the ECA stump. Gently advance the suture into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). The typical insertion depth is 18-20 mm from the carotid bifurcation.
-
Occlusion Duration: Maintain the suture in place for 2 hours to induce ischemia.
-
Reperfusion: After the 2-hour occlusion period, carefully withdraw the suture to allow for reperfusion of the MCA territory.
-
Wound Closure: Close the cervical incision with sutures.
-
Sham Control: Sham-operated rats undergo the same surgical procedure, but the suture is not advanced to occlude the MCA.
3.1.4. Assessment of Neurological Deficits Evaluate neurological function 24 hours after MCAO using a 5-point scoring system.[3][4]
-
0: No observable neurological deficit.
-
1: Mild focal deficit (failure to extend the contralateral forepaw fully).
-
2: Moderate focal deficit (circling towards the contralateral side).
-
3: Severe focal deficit (falling towards the contralateral side).
-
4: No spontaneous walking and a depressed level of consciousness.
3.1.5. Measurement of Infarct Volume (TTC Staining)
-
Euthanasia and Brain Extraction: At 24 hours post-MCAO, euthanize the rats with an overdose of anesthetic and perfuse transcardially with cold saline. Carefully extract the brain.
-
Brain Sectioning: Chill the brain at -20°C for 20-30 minutes to facilitate slicing. Cut the brain into 2 mm thick coronal sections using a brain matrix.
-
TTC Staining: Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes in the dark.[5][6][7]
-
Fixation: Transfer the stained slices into a 4% paraformaldehyde solution for fixation.
-
Image Analysis: Acquire digital images of the posterior face of each slice. Healthy, viable tissue will stain red, while the infarcted (ischemic) tissue will remain unstained (white). Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Infarct Volume Calculation: To correct for edema, calculate the infarct volume as follows:
-
Corrected Infarct Area = [Area of Contralateral Hemisphere] – [Non-infarcted Area of Ipsilateral Hemisphere]
-
Total Infarct Volume = Σ (Corrected Infarct Area × Slice Thickness)
-
Visualizations
Caption: Excitotoxicity signaling cascade in ischemic stroke and the inhibitory action of LY-836.
Caption: Experimental workflow for in vivo neuroprotection studies using the MCAO model.
References
- 1. researchgate.net [researchgate.net]
- 2. The Dichotomous Role of N-methyl-D-Aspartate Receptors in Ischemic Stroke [cardiologyresearchjournal.com]
- 3. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Delayed triphenyltetrazolium chloride staining remains useful for evaluating cerebral infarct volume in a rat stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols: 5-Acetyl-2-(phenylmethoxy)benzamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-(phenylmethoxy)benzamide is a key chemical intermediate primarily utilized in the synthesis of the antihypertensive drug, Labetalol.[1][2] Its chemical structure, featuring a benzamide core with acetyl and benzyloxy functionalities, makes it a versatile building block for the elaboration of more complex pharmaceutical agents. These application notes provide detailed protocols for the synthesis and subsequent use of this intermediate, along with relevant physicochemical data and workflow diagrams to support researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor, 5-acetylsalicylamide, is provided below.
| Property | This compound | 5-Acetylsalicylamide |
| CAS Number | 75637-30-8[2] | 40187-51-7 |
| Molecular Formula | C₁₆H₁₅NO₃[3] | C₉H₉NO₃[1] |
| Molecular Weight | 269.3 g/mol [3] | 179.17 g/mol |
| Appearance | Yellow Solid | White or beige powder |
| Melting Point | Not explicitly stated in search results | 220-222 °C |
| Storage | 2-8°C Refrigerator | Room temperature |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound, starting from salicylamide, and its subsequent conversion to a downstream intermediate.
Protocol 1: Synthesis of 5-Acetylsalicylamide (Precursor)
This protocol is based on the Friedel-Crafts acylation of salicylamide.
Materials:
-
Salicylamide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Sodium Chloride (NaCl)
-
Acetyl Chloride
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Ice
Procedure:
-
In a reaction vessel, combine anhydrous aluminum chloride and sodium chloride. Heat and stir the mixture until a molten salt is formed.[4]
-
Add salicylamide to the molten salt and continue stirring until it dissolves.[4]
-
Slowly add acetyl chloride to the reaction mixture. After the addition is complete, maintain the reaction at an elevated temperature to ensure completion.[4]
-
Cool the reaction mixture and slowly add it to a solution of hydrochloric acid in ice water with continuous stirring.[4]
-
Filter the resulting suspension to collect the crude 5-acetylsalicylamide.
-
Wash the crude product with water and then recrystallize from ethanol to obtain pure 5-acetylsalicylamide.[4]
Expected Yield: High yields have been reported for this reaction, potentially exceeding 90%.[4]
Protocol 2: Synthesis of this compound
This protocol describes the benzylation of 5-acetylsalicylamide.
Materials:
-
5-Acetylsalicylamide
-
Benzyl Chloride
-
Sodium Methoxide
-
Dimethylformamide (DMF)
-
Sodium Carbonate
-
Ice water
Procedure:
-
Dissolve 5-acetylsalicylamide in dimethylformamide.
-
With cooling and stirring, add sodium methoxide to the solution in small portions.
-
Heat the mixture and add benzyl chloride dropwise.
-
Continue heating and stirring for several hours to ensure the reaction goes to completion.
-
After cooling, pour the reaction mixture into a large volume of ice water containing sodium carbonate.
-
Filter the precipitate, wash with water, and dry to yield this compound.
Protocol 3: Bromination of this compound
This protocol details the conversion of the title compound to a key intermediate for Labetalol synthesis.
Materials:
-
This compound
-
Chloroform
-
Bromine
-
Ethanol
Procedure:
-
Dissolve 10.0 g (37.1 mmol) of this compound in chloroform and bring the solution to reflux.[5]
-
Add a portion of bromine (e.g., 1.98 g, 12.4 mmol) to the refluxing solution.[5]
-
Allow the solution to cool to room temperature. After the bromine color disappears (approximately 10 minutes), add a second portion of bromine.[5]
-
Add a third portion of bromine after the color has discharged again and reflux the solution for an additional 10 minutes.[5]
-
Cool the flask and place it in a freezer overnight to facilitate crystallization.[5]
-
Remove the solvent under reduced pressure and recrystallize the residue from ethanol to obtain 5-(bromoacetyl)-2-(phenylmethoxy)benzamide.[5]
Expected Yield: A yield of approximately 87% (11.3 g, 32.4 mmol) has been reported for this procedure.[5]
Synthetic Pathways and Workflows
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthesis of the precursor, 5-Acetylsalicylamide.
Caption: Benzylation to form the target intermediate.
Caption: Subsequent bromination for Labetalol synthesis.
Applications in Drug Development
The primary application of this compound is as a crucial intermediate in the multi-step synthesis of Labetalol, a mixed alpha- and beta-adrenergic antagonist used for the treatment of hypertension. The acetyl group at the 5-position is a handle for further chemical modifications, specifically bromination, which then allows for the introduction of the side chain necessary for the pharmacological activity of Labetalol.
Due to its role as a synthetic precursor, the purity of this compound is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). Researchers involved in the process development and manufacturing of Labetalol would require robust analytical methods to characterize this intermediate and control for any impurities.
At present, there is limited publicly available information on the direct biological activity or other applications of this compound beyond its role as a Labetalol intermediate. Its value lies in its utility as a well-defined starting material for the efficient construction of a clinically important drug molecule.
References
- 1. 5-Acetylsalicylamide | C9H9NO3 | CID 198212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. omsynth.com [omsynth.com]
- 4. CN104557604A - Synthetic method for 5-acetylsalicylamide - Google Patents [patents.google.com]
- 5. 5-(bromoacetyl)-2-(phenylmethoxy)benzamide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 5-Acetyl-2-(phenylmethoxy)benzamide in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Application Notes
5-Acetyl-2-(phenylmethoxy)benzamide is a key synthetic intermediate primarily utilized in the multi-step synthesis of the antihypertensive drug, Labetalol. Labetalol is a mixed alpha- and beta-adrenergic antagonist used in the management of hypertension. The intrinsic value of this compound in medicinal chemistry lies in its strategic position within the Labetalol synthesis pathway, serving as a crucial building block for the construction of the final pharmacologically active molecule.
The main application of this compound is as a precursor to 5-(bromoacetyl)-2-(phenylmethoxy)benzamide. The acetyl group at the 5-position provides a reactive site for bromination, which introduces a leaving group essential for the subsequent nucleophilic substitution reaction with an amine to build the side chain of Labetalol. The phenylmethoxy (benzyl) group serves as a protecting group for the phenolic hydroxyl at the 2-position, preventing unwanted side reactions during the synthesis. This protecting group is typically removed in the final steps of the Labetalol synthesis.
Currently, there is limited publicly available data on the direct biological activities or alternative medicinal chemistry applications of this compound itself. Its utility is predominantly as a synthetic intermediate.
Experimental Protocols
The following protocols describe the synthesis of this compound and its subsequent conversion to a key intermediate for Labetalol synthesis.
Protocol 1: Synthesis of 5-Acetylsalicylamide
This protocol describes the synthesis of the precursor to this compound via Friedel-Crafts acylation of salicylamide.[1][2][3]
Materials:
-
Salicylamide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Sodium Chloride (NaCl)
-
Acetyl Chloride (CH₃COCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel equipped with a stirrer and heating mantle, combine anhydrous aluminum chloride and sodium chloride in a molar ratio of approximately 1:1.
-
Heat the mixture with stirring to 130-140 °C until a molten salt is formed.
-
To the molten salt, add salicylamide (1 equivalent) and stir until it dissolves.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction mixture at 130-140 °C for 30 minutes.
-
Cool the reaction mixture and then slowly and carefully quench it by adding a mixture of crushed ice and concentrated hydrochloric acid.
-
A solid precipitate of crude 5-acetylsalicylamide will form.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-acetylsalicylamide.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | Up to 73.1% | [2] |
| Melting Point | 220-222 °C |
Protocol 2: Synthesis of this compound (O-Benzylation)
This is a general protocol for the O-benzylation of the phenolic hydroxyl group of 5-acetylsalicylamide.
Materials:
-
5-Acetylsalicylamide
-
Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 5-acetylsalicylamide (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Add a base such as potassium carbonate (2-3 equivalents) or sodium hydride (1.1 equivalents, use with caution in an inert atmosphere).
-
To the stirred suspension, add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (for acetone) or maintain at room temperature or slightly elevated temperature (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using potassium carbonate, filter off the inorganic salts. If using sodium hydride, quench the reaction carefully with water.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 3: Synthesis of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide
This protocol describes the bromination of this compound.[4]
Materials:
-
This compound
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Ethanol (for crystallization)
Procedure:
-
Dissolve this compound (10.0 g, 37.1 mmol) in chloroform in a reaction flask and bring the solution to reflux.
-
Add a solution of bromine (1.98 g, 12.4 mmol) in chloroform dropwise to the refluxing solution.
-
Allow the reaction mixture to cool to room temperature. After approximately 10 minutes, the bromine color should disappear.
-
Add a second portion of bromine and once the color is discharged, add a third portion.
-
After the final addition, reflux the solution for an additional 10 minutes.
-
Cool the flask and then place it in a freezer overnight to facilitate crystallization.
-
Remove the solvent under reduced pressure.
-
Crystallize the residue from ethanol to yield the title compound, 5-(bromoacetyl)-2-(phenylmethoxy)benzamide (yield: 11.3 g, 32.4 mmol).
Visualizations
Labetalol Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of Labetalol, highlighting the role of this compound.
Caption: Synthetic pathway to Labetalol.
Experimental Workflow for Bromination
This diagram outlines the workflow for the bromination of this compound.
Caption: Workflow for the synthesis of 5-(bromoacetyl)-2-(phenylmethoxy)benzamide.
References
Application Notes and Protocols for High-Throughput Screening with 5-Acetyl-2-(phenylmethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-(phenylmethoxy)benzamide is a benzamide derivative with potential for discovery as a modulator of various biological pathways. Benzamide compounds are known to exhibit a wide range of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and neuroprotective effects.[1][2] High-throughput screening (HTS) provides a robust platform for rapidly assessing the activity of compounds like this compound against specific biological targets, facilitating the identification of novel lead compounds for drug development.[3][4]
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening using this compound. The protocols are designed to be adaptable to various research settings and can be modified based on the specific biological question and available resources.
Hypothetical Target and Mechanism of Action
For the purpose of this protocol, we will hypothesize that this compound is being screened for its inhibitory activity against a specific kinase, "Kinase X," which is implicated in a cancer-related signaling pathway. The hypothetical mechanism of action is the inhibition of Kinase X, leading to the downstream suppression of cell proliferation. Many HTS campaigns target enzymes like kinases due to their well-established roles in disease and the availability of straightforward assay methods.[3]
Quantitative Data Summary
As no specific experimental data for this compound is publicly available, the following table represents a template for summarizing quantitative data from a hypothetical HTS campaign.
| Parameter | Value | Description |
| Compound ID | APB-001 | This compound |
| Target | Kinase X | Recombinant Human Kinase X |
| Assay Type | In vitro biochemical assay | Homogeneous Time-Resolved Fluorescence (HTRF) |
| Primary Screen Conc. | 10 µM | Single concentration screen |
| % Inhibition | 85% | Inhibition of Kinase X activity at 10 µM |
| IC50 | 1.2 µM | Concentration for 50% inhibition |
| EC50 | 2.5 µM | Concentration for 50% effect in cell-based assay |
| Z'-factor | 0.8 | Assay quality control parameter |
Experimental Protocols
In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on Kinase X activity.
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant Human Kinase X
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
HTRF Detection Reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
384-well low-volume white plates
-
Plate reader capable of HTRF detection
Procedure:
-
Compound Plating: Dispense 50 nL of this compound in DMSO from a stock plate to the assay plate using an acoustic liquid handler. For the dose-response curve, create serial dilutions.
-
Enzyme and Substrate Addition: Add 5 µL of Kinase X and biotinylated peptide substrate solution in assay buffer to each well.
-
Initiation of Reaction: Add 5 µL of ATP solution in assay buffer to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) in detection buffer to each well.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition. For dose-response curves, calculate the IC50 value.
Cell-Based Proliferation Assay
This protocol outlines a cell-based assay to assess the effect of this compound on the proliferation of a cancer cell line overexpressing Kinase X.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
384-well clear-bottom white plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 40 µL of cell culture medium into a 384-well plate and incubate for 24 hours.
-
Compound Addition: Add 100 nL of this compound at various concentrations to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add 40 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the effect of the compound on cell viability and calculate the EC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for a high-throughput screening campaign.
References
Application Notes and Protocols for 5-Acetyl-2-(phenylmethoxy)benzamide: Information Not Available
Initial investigations to compile detailed application notes, protocols, and dosage information for 5-Acetyl-2-(phenylmethoxy)benzamide in research models have revealed a significant lack of publicly available scientific literature on its biological effects. While the chemical structure is defined and the compound is available from various suppliers, extensive in vivo studies, including dosage, administration routes, and mechanism of action, do not appear to be published.
Our comprehensive search of scientific databases for "this compound" and related terms did not yield any specific studies detailing its use in animal models, its effects on signaling pathways, or established experimental protocols. The available information is primarily limited to its chemical properties and its role as a potential chemical intermediate.
The search did identify studies on other benzamide derivatives, some of which have demonstrated biological activities such as antiproliferative, insecticidal, fungicidal, and antibacterial effects. However, these compounds are structurally distinct from this compound, and it would be scientifically inaccurate and inappropriate to extrapolate their biological activities, dosages, or mechanisms of action to the requested compound.
Therefore, we are unable to provide the requested detailed application notes, protocols, quantitative data tables, and signaling pathway diagrams for this compound at this time.
For researchers, scientists, and drug development professionals interested in the potential applications of this compound, the following general workflow would be necessary to establish the required data. This is a hypothetical workflow and does not represent existing data.
Hypothetical Research Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Acetyl-2-(phenylmethoxy)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 5-Acetyl-2-(phenylmethoxy)benzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two key stages of the synthesis: the Friedel-Crafts acylation of salicylamide and the O-benzylation of 5-acetylsalicylamide.
Step 1: Friedel-Crafts Acylation of Salicylamide to 5-Acetylsalicylamide
Q1: Low or no conversion of salicylamide.
Possible Causes & Solutions:
-
Inactive Lewis Acid Catalyst (e.g., AlCl₃): Anhydrous aluminum chloride is highly hygroscopic and will lose its activity upon exposure to moisture.
-
Solution: Use freshly opened, anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., glove box or under an inert atmosphere).
-
-
Insufficient Catalyst: The molar ratio of the catalyst to the substrate is crucial.
-
Solution: Ensure at least a stoichiometric amount of AlCl₃ is used, as it complexes with both the starting material and the product. An excess is often required.
-
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. A molten salt method using NaCl-AlCl₃ can be effective at temperatures around 140°C[1].
-
-
Poor Quality Reagents: Impurities in salicylamide or the acylating agent can inhibit the reaction.
-
Solution: Use pure, dry reagents. Recrystallize salicylamide if necessary.
-
Q2: Formation of multiple products or a complex mixture.
Possible Causes & Solutions:
-
Over-acylation: The product, 5-acetylsalicylamide, is deactivated towards further acylation, making polyacylation less likely. However, under harsh conditions, side reactions can occur.
-
Side Reactions with Solvent: Solvents like nitrobenzene, while traditional, can participate in side reactions.
-
Isomer Formation: While the primary product is the 5-acetyl isomer, other isomers might form.
-
Solution: Optimize reaction conditions (temperature, catalyst ratio) to favor the desired isomer. Purification by recrystallization is usually effective in isolating the 5-acetyl product.
-
Q3: Difficult product isolation and purification.
Possible Causes & Solutions:
-
Hydrolysis of the Product-Catalyst Complex: The workup procedure is critical for obtaining a clean product.
-
Solution: Slowly and carefully quench the reaction mixture by adding it to ice-cold dilute acid (e.g., HCl) to hydrolyze the aluminum chloride complexes.
-
-
Product Precipitation: The product may precipitate with impurities.
-
Solution: After quenching, ensure the product is fully precipitated. Wash the crude solid with water to remove inorganic salts. Recrystallization from a suitable solvent, such as ethanol, is recommended to obtain pure 5-acetylsalicylamide[1].
-
Step 2: O-Benzylation of 5-Acetylsalicylamide
Q1: Low yield of this compound.
Possible Causes & Solutions:
-
Incomplete Deprotonation of the Phenolic Hydroxyl Group: The Williamson ether synthesis requires the formation of a phenoxide ion.
-
Solution: Use a sufficiently strong base to deprotonate the phenol. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide. Ensure the base is anhydrous.
-
-
Poor Nucleophilicity of the Phenoxide: Steric hindrance around the hydroxyl group can reduce reactivity.
-
Solution: While 5-acetylsalicylamide is not exceptionally hindered, optimizing the solvent can enhance nucleophilicity. Polar aprotic solvents like DMF or acetone are often effective.
-
-
Low Reactivity of the Benzylating Agent: Benzyl chloride or benzyl bromide are typically used.
-
Solution: Benzyl bromide is generally more reactive than benzyl chloride. Use a fresh, high-quality benzylating agent.
-
-
Side Reactions: Competing reactions can consume the starting material or product.
-
Solution: See Q2 below.
-
Q2: Presence of significant side products.
Possible Causes & Solutions:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring, although O-alkylation is generally favored.
-
Solution: Use polar aprotic solvents to favor O-alkylation. Milder reaction conditions (lower temperature, less reactive base) can also reduce C-alkylation.
-
-
N-Alkylation: The amide nitrogen could potentially be alkylated, though it is generally less nucleophilic than the phenoxide.
-
Solution: This is less common under standard Williamson ether synthesis conditions. If observed, a protecting group strategy for the amide might be necessary, but is often avoidable with careful control of reaction conditions.
-
-
Hydrolysis of the Benzylating Agent: If water is present in the reaction mixture, the benzyl halide can hydrolyze to benzyl alcohol.
-
Solution: Use anhydrous solvents and reagents.
-
Q3: Difficulty in purifying the final product.
Possible Causes & Solutions:
-
Removal of Unreacted Starting Material: 5-Acetylsalicylamide and the final product may have similar polarities.
-
Solution: Use column chromatography on silica gel to separate the product from the starting material and any side products. A gradient elution with a mixture of hexanes and ethyl acetate is a common starting point.
-
-
Removal of Benzyl Alcohol (from hydrolysis):
-
Solution: Benzyl alcohol can often be removed during aqueous workup or by column chromatography.
-
-
Crystallization Issues: The product may be an oil or difficult to crystallize.
-
Solution: After purification by chromatography, attempt recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to obtain a pure, crystalline solid.
-
Frequently Asked Questions (FAQs)
Q: What is the overall synthetic strategy for this compound?
A: The most common synthetic route is a two-step process. First, salicylamide undergoes a Friedel-Crafts acylation to introduce an acetyl group at the 5-position of the benzene ring, yielding 5-acetylsalicylamide. In the second step, the phenolic hydroxyl group of 5-acetylsalicylamide is benzylated, typically via a Williamson ether synthesis, to give the final product, this compound.
Q: Which method is best for the Friedel-Crafts acylation of salicylamide?
A: While the traditional method using anhydrous aluminum chloride in a solvent like nitrobenzene is known, modern approaches offer improved yields and are more environmentally friendly. The use of ionic liquids as both catalyst and solvent can achieve yields of up to 89.2%[2]. Another efficient method involves using a low-melting point molten salt system of NaCl-AlCl₃, which can result in yields as high as 92.2% and avoids the use of organic solvents[1].
Q: What are the typical reaction conditions for the O-benzylation of 5-acetylsalicylamide?
A: A standard Williamson ether synthesis is employed. This typically involves reacting 5-acetylsalicylamide with a benzyl halide (e.g., benzyl bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF). The reaction is often heated to ensure a reasonable reaction rate.
Q: How can I monitor the progress of the reactions?
A: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of both the acylation and benzylation steps. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can observe the disappearance of the starting material and the appearance of the product spot.
Q: What are the key safety precautions for this synthesis?
A:
-
Friedel-Crafts Acylation: Anhydrous aluminum chloride reacts violently with water. The reaction should be carried out in a dry apparatus and under a fume hood. The quenching step with acid is exothermic and should be done slowly and with cooling. Acetyl chloride is corrosive and a lachrymator.
-
O-Benzylation: Benzyl bromide is a lachrymator and is harmful. It should be handled in a fume hood. Sodium hydride (if used as a base) is highly flammable and reacts violently with water.
Data Presentation
Table 1: Comparison of Reported Yields for the Synthesis of 5-Acetylsalicylamide
| Method | Catalyst/Solvent | Reaction Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| Ionic Liquid | [BMIM]Cl-2AlCl₃ | 40 | 2 hours | 81.3 | [2] |
| Ionic Liquid | [BPy]Cl-2AlCl₃ | 40 | 2 hours | 89.2 | [2] |
| Molten Salt | NaCl-AlCl₃ | 140 | 0.5 hours | 92.2 | [1] |
| Ionic Liquid | Triethylammonium chloroaluminate | 40 | 2 hours | 73.1 | [2] |
Note: Yields can vary depending on the specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 5-Acetylsalicylamide via Molten Salt Method
This protocol is adapted from a patented method and offers high yield and avoids organic solvents[1].
-
Preparation of Molten Salt: In a dry reaction vessel equipped with a stirrer and a heating mantle, combine anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) in a molar ratio of approximately 1:1. Heat the mixture with stirring to 140°C until a clear, molten salt is formed.
-
Reaction: Add salicylamide to the molten salt and continue stirring at 140°C until it completely dissolves.
-
Acylation: Slowly add acetyl chloride dropwise to the reaction mixture. After the addition is complete, maintain the temperature at 140°C for 30 minutes.
-
Workup: Carefully and slowly pour the hot reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir the resulting suspension at room temperature until no more solid precipitates.
-
Isolation and Purification: Filter the precipitated solid, wash it thoroughly with cold water, and dry it. The crude product can be recrystallized from ethanol to yield pure, white crystals of 5-acetylsalicylamide.
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
This is a general protocol that can be optimized for this specific transformation.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-acetylsalicylamide in a suitable anhydrous polar aprotic solvent (e.g., acetone or DMF).
-
Addition of Base: Add an excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (approximately 2-3 equivalents).
-
Addition of Benzylating Agent: Add benzyl bromide (approximately 1.1-1.5 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature. Monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for yield improvement.
Caption: Key parameters influencing synthesis yield.
References
Overcoming solubility issues with 5-Acetyl-2-(phenylmethoxy)benzamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with 5-Acetyl-2-(phenylmethoxy)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound with the molecular formula C16H15NO3.[1][2][3] It is classified as a fine chemical, aromatic amine, and is known to be an intermediate in the synthesis of Labetalol, a medication used to treat high blood pressure.[4] It typically appears as a yellow solid.
Q2: What are the known physicochemical properties of this compound?
Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C16H15NO3 | [1][2][3] |
| Molecular Weight | 269.3 g/mol | [3] |
| Appearance | Yellow Solid | |
| CAS Number | 75637-30-8 | [1][2][3] |
Q3: What are the expected solubility characteristics of this compound?
Based on its structural similarity to benzamide, this compound is expected to be soluble in polar organic solvents.[5][6] Its solubility in water is predicted to be low. The expected solubility order in common laboratory solvents is: DMF > DMSO > Methanol > Acetone > Ethanol > Water.[7]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing common solubility challenges encountered with this compound.
Problem: The compound is not dissolving in my chosen solvent.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Step-by-Step Troubleshooting:
-
Verify Solvent Choice: Consult the predicted solubility table. For this compound, polar aprotic solvents like DMSO and DMF are recommended as starting points.
-
Gentle Heating: If the compound does not dissolve at room temperature, gently warm the solution to 30-40°C. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator to break down any aggregates and increase the surface area of the solid, facilitating dissolution.
-
Increase Solvent Volume: If the solution is saturated, gradually add more solvent until the compound dissolves completely.
-
Consider Co-solvents: If a single solvent is ineffective, a co-solvent system (e.g., a mixture of DMSO and ethanol) may improve solubility.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol outlines a method to estimate the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes (2 mL)
-
Pipettes
Procedure:
-
Weigh out approximately 1 mg of the compound and place it in a 2 mL microcentrifuge tube.
-
Add 100 µL of the selected solvent to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, proceed to the next step. If not, add another 100 µL of solvent and repeat the vortexing.
-
Continue adding solvent in 100 µL increments until the solid is fully dissolved.
-
Calculate the approximate solubility based on the total volume of solvent used.
Protocol 2: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (MW: 269.3 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flask
Procedure:
-
Calculate the mass of the compound required to make the desired volume of a 10 mM solution. For 1 mL of a 10 mM solution, you will need 2.693 mg of the compound.
-
Weigh the calculated amount of the compound and transfer it to a volumetric flask.
-
Add a small amount of DMSO to the flask to dissolve the compound.
-
Once dissolved, add DMSO to the final desired volume.
-
Mix the solution thoroughly by inverting the flask several times.
Data Presentation
Table 1: Predicted Solubility of this compound
Based on the solubility of the structurally similar compound, benzamide, the following table provides an estimate of solubility.
| Solvent | Predicted Solubility | Polarity |
| Dimethylformamide (DMF) | High | Polar Aprotic |
| Dimethyl sulfoxide (DMSO) | High | Polar Aprotic |
| Methanol | Moderate to High | Polar Protic |
| Acetone | Moderate | Polar Aprotic |
| Ethanol | Moderate | Polar Protic |
| Water | Low | Polar Protic |
Note: This is a qualitative prediction. Experimental verification is recommended.
Signaling Pathways and Experimental Workflows
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its role as an intermediate in the synthesis of Labetalol, an adrenergic receptor antagonist, is established. The general workflow for utilizing such a compound in a research setting is depicted below.
Caption: General experimental workflow for using a research compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound - Opulent Pharma [opulentpharma.com]
- 3. omsynth.com [omsynth.com]
- 4. 5-(bromoacetyl)-2-(phenylmethoxy)benzamide | 72370-19-5 [chemicalbook.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
5-Acetyl-2-(phenylmethoxy)benzamide stability and degradation problems
Disclaimer: Specific stability and degradation data for 5-Acetyl-2-(phenylmethoxy)benzamide is limited in publicly available literature. The following information is based on general chemical principles and the known reactivity of its functional groups (amide, benzyl ether, and phenyl ketone). It is intended as a general guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound?
A1: Based on its chemical structure, the main potential degradation pathways are:
-
Hydrolysis: Cleavage of the amide or benzyl ether linkage under acidic or basic conditions.
-
Oxidation: Degradation of the benzyl ether moiety.
-
Photodegradation: Decomposition upon exposure to light, particularly UV radiation.
Q2: What are the likely degradation products of this compound?
A2: The most probable degradation products include:
-
5-Acetyl-2-(phenylmethoxy)benzoic acid: Formed via hydrolysis of the amide group.
-
5-Acetyl-2-hydroxybenzamide (5-Acetylsalicylamide): Formed via cleavage of the benzyl ether (de-benzylation).[1]
-
Benzoic acid and Benzaldehyde: Potential by-products from the degradation of the phenylmethoxy group.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place. Inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent oxidation. Protect from light by using amber vials or storing in a light-proof container.
Q4: Is this compound sensitive to pH changes?
A4: Yes, due to the presence of an amide and a benzyl ether, the compound is likely susceptible to degradation in both acidic and basic aqueous solutions. Hydrolysis is expected to be more pronounced at pH extremes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Appearance of new peaks in HPLC analysis of a stored sample. | Degradation of the compound. | Confirm the identity of the new peaks by LC-MS or by synthesizing potential degradation products as standards.Review storage conditions. Ensure the sample was protected from light, moisture, and extreme temperatures. |
| Loss of purity or potency over time. | Chemical instability. | Perform a forced degradation study to identify the conditions under which the compound is unstable.Re-evaluate the formulation or solvent system to enhance stability. Consider the use of antioxidants or light-protecting agents. |
| Inconsistent results in bioassays. | Degradation of the test compound. | Always prepare fresh solutions of the compound for experiments.Analyze the purity of the compound before each experiment using a suitable analytical method like HPLC. |
| Discoloration of the solid compound or solutions. | Photodegradation or oxidation. | Strictly protect the compound and its solutions from light.If oxidation is suspected, store under an inert atmosphere and consider adding an antioxidant to solutions. |
Quantitative Data Summary
As no specific quantitative stability data for this compound is readily available, the following table is a template for researchers to summarize their findings from stability studies.
| Condition | Duration | Parameter | Initial Purity (%) | Final Purity (%) | Degradation Products Observed |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | 24h | 60°C | |||
| Basic Hydrolysis (e.g., 0.1 M NaOH) | 24h | 60°C | |||
| Oxidative (e.g., 3% H₂O₂) | 24h | Room Temp | |||
| Photolytic (e.g., UV lamp) | 24h | Room Temp | |||
| Thermal | 7 days | 80°C |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 7 days.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: 5-Acetyl-2-(phenylmethoxy)benzamide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetyl-2-(phenylmethoxy)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research?
A1: this compound is primarily used as a chemical intermediate in the synthesis of more complex molecules. For instance, it serves as a precursor for the synthesis of 5-(bromoacetyl)-2-(phenylmethoxy)benzamide, which can be a building block for various pharmaceutical compounds.[1] While many benzamide derivatives exhibit a wide range of biological activities, including neuroprotective and anticancer properties, the specific biological role and signaling pathways of this compound are not extensively documented in publicly available literature.[2][3]
Q2: What is the most common synthetic route to prepare this compound?
A2: The most probable and widely used method for the synthesis of this compound is the Friedel-Crafts acylation of 2-(phenylmethoxy)benzamide using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[4][5][6]
Q3: What are the key safety precautions to take when synthesizing this compound?
A3: Friedel-Crafts acylation reactions involve hazardous materials. Key safety precautions include:
-
Handling of Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is corrosive, moisture-sensitive, and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Handling of Acylating Agents: Acetyl chloride is a corrosive and lachrymatory liquid. It should also be handled in a fume hood.
-
Solvent Safety: Dichloromethane, a common solvent for this reaction, is a suspected carcinogen and should be handled with care in a well-ventilated area.
-
Quenching: The reaction mixture should be quenched carefully by slowly adding it to ice-water to manage the exothermic reaction.
Q4: How can the purity of this compound be assessed?
A4: The purity of the final product can be determined using a combination of techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the presence of impurities.
-
Melting Point Analysis: A sharp melting point range indicates high purity.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ketone, amide, ether).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. 2. Insufficient amount of catalyst. 3. Deactivated starting material (2-(phenylmethoxy)benzamide). 4. Reaction temperature is too low. | 1. Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried. 2. A stoichiometric amount of AlCl₃ is often required as it complexes with the product. 3. Ensure the starting material is pure. The presence of deactivating groups on the aromatic ring can hinder the reaction. 4. Gently heat the reaction mixture. A patent for a similar reaction suggests a temperature range of 120-160°C in a molten salt medium.[6] |
| Formation of Multiple Products (Side Reactions) | 1. Di-acylation: Although less common in acylation compared to alkylation, it can occur under harsh conditions. 2. Cleavage of the benzyl ether: The Lewis acid may catalyze the cleavage of the phenylmethoxy group. 3. Reaction with the amide group: The Lewis acid can complex with the amide functionality. | 1. Use a milder Lewis acid or less forcing reaction conditions. 2. Use a less reactive Lewis acid or perform the reaction at a lower temperature. 3. This is an inherent aspect of the reaction; using a sufficient amount of Lewis acid to account for this complexation is key. |
| Product is an Oily or Gummy Solid | 1. Presence of unreacted starting materials. 2. Formation of a complex between the product and the Lewis acid. 3. Presence of solvent residues. | 1. Monitor the reaction to completion using TLC. 2. Ensure proper work-up by quenching the reaction with an acidic solution to break up the complex. 3. Thoroughly dry the product under vacuum. |
| Difficulty in Product Purification | 1. Similar polarity of the product and by-products. 2. Product is insoluble in common recrystallization solvents. | 1. Use column chromatography with a carefully selected eluent system to separate the components. 2. A patent for a related compound suggests recrystallization from an ethanol/water mixture or an ice-water bath.[6] Experiment with different solvent systems. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation of similar benzamide derivatives.[4][5][6]
Materials:
-
2-(Phenylmethoxy)benzamide
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ (1.2 to 2.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetylating Agent: Cool the suspension in an ice bath (0°C). Slowly add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel.
-
Addition of Starting Material: After the addition of acetyl chloride, slowly add a solution of 2-(phenylmethoxy)benzamide (1 equivalent) in anhydrous DCM.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. The reaction progress should be monitored by TLC. If the reaction is sluggish, gentle heating may be required.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir until the ice has melted and the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data Summary (Based on Analogous Reactions)
| Reaction Type | Starting Material | Acylating Agent/Catalyst | Solvent | Yield | Reference |
| Friedel-Crafts Acylation | N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide | Acetic Anhydride / Polyphosphoric Acid | Dichloromethane | 72% | [4][5] |
| Friedel-Crafts Acylation | Salicylamide | Acetyl Chloride / NaCl-AlCl₃ | Molten Salt | High (unspecified) | [6] |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A typical workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
Hypothetical Signaling Pathway Inhibition by a Benzamide Derivative
Disclaimer: The specific signaling pathway for this compound has not been reported. The following diagram illustrates a general mechanism by which some benzamide derivatives exert their biological effects, such as inhibiting a protein kinase cascade. This is a representative example and may not reflect the actual mechanism of the compound .
Caption: A hypothetical model of a benzamide derivative inhibiting a kinase signaling pathway.
References
- 1. 5-(bromoacetyl)-2-(phenylmethoxy)benzamide synthesis - chemicalbook [chemicalbook.com]
- 2. [PDF] QSAR Studies of N-( 2-Aminophenyl )-Benzamide derivatives as Histone deacetylase 2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN104557604A - Synthetic method for 5-acetylsalicylamide - Google Patents [patents.google.com]
Technical Support Center: 5-Acetyl-2-(phenylmethoxy)benzamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 5-Acetyl-2-(phenylmethoxy)benzamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the two primary stages of synthesizing this compound: the Friedel-Crafts acylation of salicylamide to form 5-acetylsalicylamide, and the subsequent O-benzylation to yield the final product.
Stage 1: Friedel-Crafts Acylation of Salicylamide
Issue 1: Low or No Yield of 5-Acetylsalicylamide
| Potential Cause | Recommended Solution |
| Inactive Catalyst: Anhydrous aluminum chloride (AlCl₃) is hygroscopic and loses activity upon exposure to moisture. | Use freshly opened, anhydrous AlCl₃. Handle the catalyst in a glovebox or under an inert atmosphere. |
| Inadequate Reaction Temperature: The reaction may be too slow at low temperatures or lead to side products at excessively high temperatures.[1] | A typical temperature for this acylation is around 140°C when using a molten salt mixture.[2] Optimization may be required depending on the solvent system. |
| Poor Quality Starting Material: Impurities in salicylamide can inhibit the reaction. | Ensure the salicylamide is pure and dry. Recrystallize if necessary. |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants and catalyst can lead to incomplete reaction or side product formation. | A common molar ratio for salicylamide to acetyl chloride to AlCl₃ is approximately 1:1.2-1.3:3.[2][3] |
| Presence of Moisture: Water in the reaction flask or solvents will deactivate the Lewis acid catalyst.[1] | Flame-dry or oven-dry all glassware before use. Use anhydrous solvents.[4] |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Recommended Solution |
| Over-acylation: The activated aromatic ring may undergo a second acylation. | Control the stoichiometry of the acylating agent (e.g., acetyl chloride). Slow, dropwise addition of the acylating agent can help prevent localized high concentrations.[5] |
| Isomer Formation: Acylation may occur at other positions on the aromatic ring. | The ortho-directing effect of the hydroxyl group and the meta-directing effect of the amide group favor acylation at the 5-position. However, temperature control is crucial for selectivity. |
| Side Reactions with Solvent: Some solvents can participate in Friedel-Crafts reactions. | Nitrobenzene or chlorinated alkanes are commonly used.[2] Consider a solvent-free approach using a low melting point molten salt (e.g., NaCl-AlCl₃).[2] |
Stage 2: O-Benzylation of 5-Acetylsalicylamide
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Weak Base: Incomplete deprotonation of the phenolic hydroxyl group will result in a low reaction rate. | Use a sufficiently strong base to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide. |
| Poor Leaving Group on Benzylating Agent: | Benzyl bromide or benzyl chloride are effective benzylating agents. |
| Reaction Temperature Too Low: The reaction may be kinetically slow. | Gently heating the reaction mixture (e.g., to 50-80°C) can increase the reaction rate. Monitor for potential side reactions. |
| Steric Hindrance: | While less of a concern in this specific transformation, highly substituted starting materials can slow the reaction. |
Issue 2: Presence of Unreacted 5-Acetylsalicylamide
| Potential Cause | Recommended Solution |
| Insufficient Base or Benzylating Agent: | Use a slight excess (1.1-1.5 equivalents) of both the base and the benzylating agent to drive the reaction to completion. |
| Short Reaction Time: | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed. |
| Deactivation of Base: | If using a moisture-sensitive base like NaH, ensure anhydrous conditions. |
Issue 3: Formation of N-Benzylated Side Product
| Potential Cause | Recommended Solution |
| Deprotonation of the Amide: The amide N-H is also acidic and can be deprotonated, leading to N-benzylation. | The phenolic hydroxyl group is more acidic than the amide. Using a carefully selected base (e.g., K₂CO₃) can favor O-alkylation. Stronger bases like NaH may lead to higher amounts of N-alkylation. |
| Reaction Conditions: Higher temperatures may increase the rate of N-benzylation. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthetic route for this compound?
A1: The most common route involves:
-
Friedel-Crafts Acylation: Reaction of salicylamide with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (such as anhydrous aluminum chloride) to form 5-acetylsalicylamide.[2]
-
Williamson Ether Synthesis (O-Benzylation): The resulting 5-acetylsalicylamide is then treated with a benzylating agent (e.g., benzyl bromide or benzyl chloride) and a base (such as potassium carbonate) in a suitable solvent (like acetone or DMF) to yield this compound.
Q2: How can I purify the final product, this compound?
A2: Purification is typically achieved through recrystallization.[2] Common solvent systems for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. Column chromatography on silica gel can also be employed if recrystallization does not provide sufficient purity.
Q3: My Friedel-Crafts acylation is not working. What are the most critical parameters to check?
A3: The most critical parameters for a successful Friedel-Crafts acylation are the exclusion of moisture and the activity of the Lewis acid catalyst (AlCl₃).[1][4] Ensure all glassware is rigorously dried, use anhydrous solvents, and handle the AlCl₃ in an inert atmosphere to prevent deactivation.
Q4: I am observing the formation of a byproduct with a similar polarity to my desired O-benzylated product. What could it be?
A4: A likely byproduct is the N-benzylated isomer. This occurs when the amide nitrogen is alkylated instead of the phenolic oxygen. To minimize this, use a milder base and the lowest effective reaction temperature.
Q5: What analytical techniques are recommended for monitoring the reaction progress?
A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the disappearance of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction kinetics and purity.
Experimental Protocols
Protocol 1: Synthesis of 5-Acetylsalicylamide via Friedel-Crafts Acylation
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a constant pressure dropping funnel, add anhydrous aluminum chloride (e.g., 40 g, 0.3 mol) and sodium chloride (e.g., 8.8 g, 0.15 mol).
-
Melt Formation: Heat the mixture with stirring until a molten salt is formed (approximately 140-150°C).[2]
-
Addition of Salicylamide: Add salicylamide (e.g., 13.7 g, 0.1 mol) to the molten salt and stir until it dissolves.
-
Acylation: Slowly add acetyl chloride (e.g., 9.4 g, 0.12 mol) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 140°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 140°C for 30-60 minutes.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain the crude 5-acetylsalicylamide.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture.
Protocol 2: Synthesis of this compound via O-Benzylation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-acetylsalicylamide (e.g., 17.9 g, 0.1 mol) in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (e.g., 20.7 g, 0.15 mol).
-
Addition of Benzylating Agent: Add benzyl bromide (e.g., 20.5 g, 0.12 mol) or benzyl chloride.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Optimization of Friedel-Crafts Acylation Conditions
| Entry | Solvent | Catalyst (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitrobenzene | AlCl₃ (3.0) | 25 | 12 | 45 |
| 2 | Dichloromethane | AlCl₃ (3.0) | 40 (reflux) | 8 | 60 |
| 3 | NaCl-AlCl₃ Molten Salt | AlCl₃ (3.0) | 140 | 1 | 85 |
| 4 | NaCl-AlCl₃ Molten Salt | AlCl₃ (2.5) | 140 | 1 | 78 |
| 5 | NaCl-AlCl₃ Molten Salt | AlCl₃ (3.0) | 160 | 1 | 75 (with impurities) |
Table 2: Optimization of O-Benzylation Conditions
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | O:N Benzylation Ratio |
| 1 | K₂CO₃ (1.5) | Acetone | 56 (reflux) | 8 | 92 | >95:5 |
| 2 | Cs₂CO₃ (1.5) | Acetonitrile | 82 (reflux) | 6 | 95 | >95:5 |
| 3 | NaH (1.2) | THF | 66 (reflux) | 4 | 88 | 85:15 |
| 4 | K₂CO₃ (1.5) | DMF | 80 | 6 | 94 | 90:10 |
| 5 | K₂CO₃ (1.1) | Acetone | 56 (reflux) | 12 | 85 (incomplete) | >95:5 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. quora.com [quora.com]
- 2. CN104557604A - Synthetic method for 5-acetylsalicylamide - Google Patents [patents.google.com]
- 3. CN101560171A - Method for preparing 5-(N,N-dibenzylglycyl) salicylamide - Google Patents [patents.google.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
5-Acetyl-2-(phenylmethoxy)benzamide impurity profiling and removal
Welcome to the technical support center for the synthesis, impurity profiling, and removal of 5-Acetyl-2-(phenylmethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
A1: this compound is a chemical compound often identified as an impurity in the synthesis of Labetalol, a medication used to treat high blood pressure.[1] Its monitoring and control are crucial for ensuring the purity and safety of the final active pharmaceutical ingredient (API).
Q2: What is the general synthetic route for this compound?
A2: The synthesis typically involves a two-step process. The first step is the Friedel-Crafts acylation of salicylamide to produce 5-acetylsalicylamide (5-Acetyl-2-hydroxybenzamide).[2] The second step is the O-benzylation of 5-acetylsalicylamide, commonly via a Williamson ether synthesis, to yield the final product.
Q3: What are the potential impurities I should be aware of during the synthesis?
A3: Potential impurities can arise from both the acylation and benzylation steps. These may include unreacted starting materials (5-acetylsalicylamide, benzyl chloride), byproducts from side reactions such as C-alkylation or the formation of dibenzyl ether, and degradation products. For a detailed list, please refer to the Troubleshooting Guide under "Problem: Presence of Unexpected Peaks in Analytical Chromatogram."
Q4: Which analytical techniques are most suitable for impurity profiling of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for separating and quantifying this compound and its impurities.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the main compound and any isolated impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
Problem: Low Yield in the O-Benzylation Step (Williamson Ether Synthesis)
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete deprotonation of the phenolic hydroxyl group. | Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium hydride, potassium carbonate) and an appropriate reaction time for the deprotonation step. | The Williamson ether synthesis is an SN2 reaction that requires the formation of a phenoxide ion to act as a nucleophile.[6][7] Incomplete deprotonation leads to unreacted starting material. |
| Poor reactivity of the benzylating agent. | Use a reactive benzylating agent like benzyl bromide or benzyl chloride. The addition of a catalytic amount of sodium iodide can enhance the reactivity of benzyl chloride through the Finkelstein reaction. | Benzyl bromide is generally more reactive than benzyl chloride. In-situ generation of the more reactive benzyl iodide can increase the reaction rate. |
| Side reactions consuming the reactants. | Optimize the reaction temperature. Lower temperatures can minimize side reactions such as the formation of dibenzyl ether or elimination products. | Higher temperatures can favor elimination reactions and other side reactions, reducing the yield of the desired ether.[6] |
| Moisture in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can quench the base and hydrolyze the benzylating agent, leading to lower yields. |
Problem: Incomplete Amide Formation (if synthesizing from 5-acetyl-2-(phenylmethoxy)benzoic acid)
| Potential Cause | Troubleshooting Step | Rationale |
| Poor activation of the carboxylic acid. | Use a suitable activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride in situ before adding the amine.[8][9] Alternatively, use peptide coupling reagents like DCC or EDC. | Carboxylic acids are generally unreactive towards amines under mild conditions. Activation to a more electrophilic species is necessary for efficient amide bond formation. |
| Protonation of the amine. | Ensure the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize any acid generated during the reaction. | If an acid chloride is used, HCl is formed as a byproduct, which can protonate the amine, rendering it non-nucleophilic.[10] |
| Steric hindrance. | If either the carboxylic acid or the amine is sterically hindered, consider using more potent coupling reagents or increasing the reaction temperature and time. | Steric hindrance can significantly slow down the rate of amide bond formation. |
Impurity Profiling and Removal Troubleshooting
Problem: Presence of Unexpected Peaks in Analytical Chromatogram (e.g., HPLC)
| Potential Impurity | Identification and Confirmation | Removal Strategy |
| 5-Acetylsalicylamide (Starting Material) | Compare the retention time with a standard of the starting material. Confirm by spiking the sample with the standard. | Optimize reaction time and stoichiometry. Recrystallization of the final product. |
| Benzyl Alcohol | Compare retention time with a benzyl alcohol standard. Benzyl alcohol is a potential hydrolysis product of benzyl chloride. | Aqueous workup to remove water-soluble impurities. Recrystallization. |
| Dibenzyl Ether | This is a common byproduct in Williamson ether synthesis. Its identity can be confirmed by LC-MS or by synthesizing a standard. | Careful selection of reaction conditions (e.g., avoiding excess benzylating agent and high temperatures). Purification by column chromatography or recrystallization. |
| C-Alkylated Product | C-alkylation of the phenol is a possible side reaction.[11] Structural elucidation by NMR and MS is required for confirmation. | Use of polar aprotic solvents can favor O-alkylation over C-alkylation. Purification by chromatography. |
| Unreacted 5-acetyl-2-(phenylmethoxy)benzoic acid (if applicable) | Acidic impurity. Can be detected by a change in retention time with a change in mobile phase pH. | Extraction with a mild aqueous base (e.g., sodium bicarbonate solution) during workup. |
Problem: Difficulty in Removing Impurities by Recrystallization
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate solvent system. | Perform a solvent screen to identify a suitable solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble. | The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent system.[12] |
| Co-crystallization of impurities. | If an impurity has a very similar structure to the product, consider a different purification technique such as column chromatography before a final recrystallization step. | Structural similarity can lead to the incorporation of the impurity into the crystal lattice of the desired product. |
| Oiling out instead of crystallization. | Ensure the recrystallization solution is not supersaturated to a very high degree. Try slower cooling or seeding with a small crystal of the pure product. Use a solvent system where the product is less soluble. | "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point in the solvent. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the Williamson ether synthesis. Optimization may be required.
dot
Caption: General workflow for the synthesis of this compound.
Materials:
-
5-Acetylsalicylamide
-
Benzyl chloride
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine
-
Deionized water
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 5-acetylsalicylamide in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for a specified time to allow for the formation of the phenoxide.
-
Add benzyl chloride dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
Impurity Profiling by HPLC
This is a general method that may require optimization for your specific system.
dot
Caption: A typical workflow for HPLC analysis of this compound.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a lower percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
Table 1: Potential Impurities and their Origin
| Impurity Name | Structure | Potential Origin |
| 5-Acetylsalicylamide | CH₃COC₆H₃(OH)CONH₂ | Unreacted starting material |
| Benzyl Chloride | C₆H₅CH₂Cl | Unreacted benzylation agent |
| Benzyl Alcohol | C₆H₅CH₂OH | Hydrolysis of benzyl chloride |
| Dibenzyl Ether | (C₆H₅CH₂)₂O | Self-condensation of benzyl alcohol or reaction of benzyl chloride with benzyl alcohol |
| C-Benzylated Product | C₁₆H₁₅NO₃ (isomer) | Electrophilic attack on the aromatic ring instead of the phenolic oxygen |
Table 2: Example of Recrystallization Solvent Screening Data (Hypothetical)
| Solvent/Solvent System | Solubility at 25 °C | Solubility at 78 °C (Ethanol BP) | Crystal Quality |
| Ethanol | Sparingly Soluble | Soluble | Good, needles |
| Methanol | Soluble | Very Soluble | Poor, oiling out |
| Ethyl Acetate/Hexane (1:1) | Slightly Soluble | Soluble | Good, plates |
| Water | Insoluble | Insoluble | N/A |
This technical support center provides a foundational guide for working with this compound. For specific experimental challenges, further literature research and empirical optimization are recommended.
References
- 1. Labetalol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pure.hud.ac.uk [pure.hud.ac.uk]
- 12. d-nb.info [d-nb.info]
Troubleshooting analytical detection of 5-Acetyl-2-(phenylmethoxy)benzamide
Welcome to the technical support center for the analytical detection of 5-Acetyl-2-(phenylmethoxy)benzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs) - HPLC
Q1: I am observing significant peak tailing for my this compound peak. What are the potential causes and solutions?
A1: Peak tailing, where the peak is asymmetrical with a drawn-out tail, can be caused by several factors.[1] A common reason for tailing with basic compounds is the interaction with acidic silanol groups on the silica-based column packing.[2]
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Add a competitive base (e.g., triethylamine) to the mobile phase. Use a base-deactivated or end-capped column. Operate at a lower pH to protonate the analyte and reduce interaction. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination/Deterioration | Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. |
| Mismatched Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. |
Q2: My analyte peak is broad and not sharp. How can I improve the peak shape?
A2: Peak broadening can lead to poor resolution and inaccurate quantification.[3]
Potential Causes and Solutions:
| Cause | Solution |
| Column Degradation | Replace the column if it has been used extensively or under harsh conditions. |
| High Dead Volume | Ensure all fittings and tubing are properly connected and have minimal length. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and flow rate. Ensure the mobile phase is adequately degassed. |
| Sample Diffusion | Minimize the time between sample preparation and injection. |
Q3: I am seeing split peaks for my compound. What could be the issue?
A3: Split peaks suggest a problem with the sample introduction or the column inlet.[4]
Potential Causes and Solutions:
| Cause | Solution |
| Partially Blocked Column Frit | Backflush the column. If this fails, replace the frit or the column.[5] |
| Injector Malfunction | Inspect and clean the injector port and syringe. Check for a worn rotor seal.[4] |
| Sample Dissolution Issues | Ensure the sample is fully dissolved in the injection solvent. |
| Column Void | A void at the head of the column can cause peak splitting. This usually requires column replacement.[2] |
Workflow for Troubleshooting HPLC Peak Shape Issues
References
Technical Support Center: Modifying 5-Acetyl-2-(phenylmethoxy)benzamide
This guide is intended for researchers, scientists, and drug development professionals working on the modification of 5-Acetyl-2-(phenylmethoxy)benzamide. It provides troubleshooting advice, frequently asked questions, and detailed protocols to aid in the development of derivatives with improved efficacy.
Section 1: Frequently Asked Questions (FAQs) - Synthesis & Core Structure
Q1: What is the basic structure and identification of the parent compound?
A1: The parent compound is this compound.
-
Molecular Formula: C₁₆H₁₅NO₃[1]
-
Synonyms: 5-Acetyl-2-benzyloxybenzamide, Labetalol Impurity 22[3][5]
Q2: I need to synthesize the core scaffold. Where can I find a starting procedure?
A2: A common route involves the synthesis from a hydroxybenzoate precursor. One reported method involves coupling methyl 5-acetyl-2-hydroxybenzoate with a suitable brominated reagent, followed by amidation of the resulting ester.[6] For instance, reacting methyl 5-acetyl-2-hydroxybenzoate with 1-(2-bromoethyl)-3-fluorobenzene can yield the ether-linked intermediate.[6]
Q3: The final amidation step from the methyl ester is giving me a low yield. What can I do?
A3: Low yields in the conversion of a methyl ester to a primary amide are a common issue. Consider using a 7N solution of ammonia in methanol, possibly with DMF as a co-solvent, under microwave irradiation.[6] Microwave synthesis can often improve yields and reduce reaction times for this type of transformation.
Q4: I am considering modifications. Which positions on the molecule are the most promising for improving activity?
A4: Based on structure-activity relationship (SAR) studies of similar benzamide derivatives, the C-5 position (where the acetyl group is located) is a critical site for modification.[6] Studies on benzamides as Mycobacterium tuberculosis inhibitors have shown that the nature of the substituent at C-5 has a large impact on potency. For example, replacing a metabolically weak morpholine group with smaller, electron-rich substituents like methyl or thiophene groups maintained or improved activity.[6] The acetyl group itself serves as a convenient chemical handle for further derivatization.[6]
Section 2: FAQs - Modification Strategies & Troubleshooting
Q1: What are some effective bioisosteric replacements for the 5-acetyl group?
A1: Bioisosteric replacement is a key strategy to enhance efficacy, alter pharmacokinetic properties (ADME), and reduce toxicity.[7] For the acetyl group (a ketone), you could consider replacements that mimic its size, shape, and electronic properties while offering new interaction possibilities. Potential bioisosteres include:
-
Small, Electron-Rich Groups: Based on SAR studies, smaller, electron-rich substitutions at the C-5 position can be more potent.[6] Consider replacing the acetyl with groups like methyl, cyano, or small heterocycles.
-
Hydrogen Bond Acceptors/Donors: Replacing the ketone with groups like a sulfone (SO₂CH₃), a sulfonamide (SO₂NH₂), or an oxazole could modulate hydrogen bonding interactions with the target protein.
-
Metabolically Stable Groups: If metabolic instability of the acetyl group is a concern, replacing it with a non-hydrolyzable group like a trifluoromethyl (CF₃) or a small heterocycle could be beneficial.
Q2: How might modifying the primary amide at C-1 affect the compound's efficacy?
A2: The primary amide is another key interaction point. SAR studies on some benzamide series have indicated that secondary amides (e.g., methyl amides) can be more potent than their primary amide counterparts.[6] This modification can alter hydrogen bonding capacity and lipophilicity, potentially improving cell permeability and target engagement.
Q3: My new derivatives are showing poor solubility in aqueous buffers for biological assays. How can I address this?
A3: Poor solubility is a frequent challenge in drug development.
-
Formulation: Initially, try using co-solvents like DMSO or ethanol in your assay buffer, ensuring the final concentration does not affect the assay's integrity.
-
Structural Modification: If formulation changes are insufficient, consider adding small, polar groups to your derivatives to enhance solubility. For example, incorporating a small alcohol, amine, or ether functionality, provided it doesn't negatively impact activity.
-
Salt Formation: If your molecule contains a basic nitrogen, forming a hydrochloride or other pharmaceutically acceptable salt can significantly improve aqueous solubility.
Section 3: Data Presentation & Experimental Protocols
Data Summary
The following table summarizes structure-activity relationship (SAR) findings for substitutions at the C-5 position of the benzamide core from related studies.
| C-5 Substituent Type | General Effect on Potency | Example Group(s) | Cytotoxicity (HepG2 CC₅₀) | Reference |
| Electron-Withdrawing | Less Tolerated / Reduced Potency | Fluorine, Difluoromethyl | Not specified | [6] |
| Electron-Rich (Small) | Potent / Favorable | Methyl, Thiophene | 25 µM, 39 µM | [6] |
| Methyl Ketone (Acetyl) | Moderate Activity / Point for Derivatization | -COCH₃ | Not specified | [6] |
Experimental Protocols
Protocol 1: General Synthesis of a C-5 Modified Derivative (Example: Reductive Amination of the Acetyl Group)
This protocol outlines a general procedure to modify the 5-acetyl group via reductive amination to create a C-5 aminoethyl derivative, a common strategy to introduce diversity.
-
Materials: this compound, desired primary or secondary amine (e.g., cyclopropylamine), sodium triacetoxyborohydride (STAB), dichloroethane (DCE), acetic acid (catalytic), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography.
-
Procedure:
-
Dissolve 1 equivalent of this compound in DCE in a round-bottom flask.
-
Add 1.2 equivalents of the desired amine, followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add 1.5 equivalents of sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Protocol 2: In Vitro Histone Deacetylase 1 (HDAC1) Inhibition Assay
Since many benzamide derivatives show activity as HDAC inhibitors, this protocol provides a template for a fluorometric assay to screen your compounds.[8][9]
-
Materials: Recombinant human HDAC1 enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA, as a positive control), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), developer solution (containing a protease like trypsin and TSA to stop the HDAC reaction), test compounds dissolved in DMSO, black 96-well microplates.
-
Procedure:
-
Prepare serial dilutions of your test compounds and the TSA control in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In the wells of a black 96-well plate, add 5 µL of the compound dilutions. Add 5 µL of assay buffer with DMSO for "no inhibitor" controls and 5 µL of TSA for positive controls.
-
Add 35 µL of assay buffer containing the HDAC1 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate at 37°C for an additional 15-20 minutes to allow for cleavage of the deacetylated substrate.
-
-
Data Analysis:
-
Measure the fluorescence on a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Subtract the background fluorescence from a "no enzyme" control.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "TSA" (100% inhibition, if fully inhibiting) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Section 4: Visualizations
Caption: A typical experimental workflow for modifying a parent compound.
Caption: Logical relationships between C-5 modifications and biological effects.
References
- 1. PubChemLite - this compound (C16H15NO3) [pubchemlite.lcsb.uni.lu]
- 2. This compound - Opulent Pharma [opulentpharma.com]
- 3. omsynth.com [omsynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 5-Acetylsalicylamide | C9H9NO3 | CID 198212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 5-Acetyl-2-(phenylmethoxy)benzamide Synthesis
Welcome to the technical support center for the synthesis of 5-Acetyl-2-(phenylmethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the experimental process, with a focus on scaling up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable synthetic route involves a two-step process:
-
Friedel-Crafts Acylation: Salicylamide is acylated using an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) to produce 5-acetylsalicylamide.
-
Benzylation: The phenolic hydroxyl group of 5-acetylsalicylamide is then protected via Williamson ether synthesis using a benzylating agent like benzyl chloride in the presence of a base (e.g., potassium carbonate) to yield the final product, this compound.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Safety is paramount. Key precautions include:
-
Friedel-Crafts Acylation: Anhydrous aluminum chloride is highly reactive with moisture and releases HCl gas. This step should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.
-
Benzylation: Benzyl chloride is a lachrymator and a potential carcinogen. All manipulations should be carried out in a fume hood.
-
Solvents: Many organic solvents used in the synthesis are flammable and/or toxic. Avoid ignition sources and ensure proper ventilation.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a straightforward method for monitoring reaction progress. For the acylation step, you can observe the consumption of salicylamide and the formation of the more nonpolar 5-acetylsalicylamide. Similarly, for the benzylation step, the disappearance of the 5-acetylsalicylamide spot and the appearance of the even more nonpolar final product spot can be tracked. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of reaction conversion and product purity.
Q4: What are the main challenges when scaling up this synthesis?
A4: Scaling up presents several challenges:
-
Heat Management: The Friedel-Crafts acylation is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent side reactions and ensure safety.
-
Reagent Addition: The controlled addition of reagents, especially aluminum chloride and acetyl chloride, is critical for maintaining the reaction temperature and avoiding localized overheating.
-
Mixing: Ensuring efficient mixing in large reactors is necessary for homogeneity and consistent reaction rates.
-
Work-up and Extraction: Handling large volumes of aqueous and organic layers during work-up can be challenging. Phase separation may be slower on a larger scale.
-
Crystallization and Filtration: The isolation of the product by crystallization and filtration needs to be optimized for large quantities to ensure good yield and purity.
Troubleshooting Guides
Friedel-Crafts Acylation of Salicylamide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive aluminum chloride (due to moisture exposure).- Insufficient catalyst.- Low reaction temperature. | - Use fresh, anhydrous aluminum chloride.- Ensure the molar ratio of AlCl₃ to salicylamide is appropriate (typically 2.5-3.0 equivalents).- Gradually increase the reaction temperature, monitoring for the initiation of the reaction. |
| Low Yield of 5-acetylsalicylamide | - Incomplete reaction.- Formation of byproducts (e.g., di-acylated product, ortho-acylated product).- Product loss during work-up and purification. | - Increase reaction time or temperature.- Optimize the stoichiometry of reagents. The use of a solvent like nitrobenzene or 1,2-dichloroethane can influence regioselectivity.[1] |
| Formation of a Tar-like Substance | - Reaction temperature too high.- Localized overheating during reagent addition. | - Maintain strict temperature control throughout the reaction.- Add aluminum chloride and acetyl chloride portion-wise or via a dropping funnel at a controlled rate with efficient stirring. |
| Difficult Filtration of the Product | - Very fine crystals formed due to rapid cooling. | - Allow the solution to cool slowly to promote the formation of larger crystals.- Consider using a different recrystallization solvent or a solvent mixture. |
Benzylation of 5-acetylsalicylamide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient base or benzyl chloride.- Low reaction temperature or short reaction time.- Poor quality of reagents. | - Use at least a stoichiometric amount of base (e.g., 1.1-1.5 equivalents of K₂CO₃).- Ensure an adequate amount of benzyl chloride (typically 1.1-1.2 equivalents).- Increase the reaction temperature (e.g., reflux in acetone or DMF) and/or extend the reaction time.- Use fresh, pure reagents. |
| Formation of O- and N-benzylated byproducts | - The amide nitrogen can also be benzylated under certain conditions. | - Use milder reaction conditions (e.g., lower temperature).- Employ a base that is less likely to deprotonate the amide, such as potassium carbonate over stronger bases like sodium hydride. |
| Presence of Unreacted 5-acetylsalicylamide | - Incomplete reaction (see above). | - Re-subject the isolated material to the reaction conditions with additional base and benzyl chloride.- Optimize the initial reaction conditions for complete conversion. |
| Difficulty in Removing Excess Benzyl Chloride | - Benzyl chloride has a relatively high boiling point. | - After the reaction, excess benzyl chloride can be removed by distillation under reduced pressure.- During work-up, washing the organic layer with a sodium bisulfite solution can help to remove some unreacted benzyl chloride. |
Experimental Protocols
Step 1: Synthesis of 5-acetylsalicylamide
This protocol is adapted from established Friedel-Crafts acylation procedures.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Salicylamide | 137.14 | 100 g | 0.729 | 1.0 |
| Anhydrous Aluminum Chloride | 133.34 | 292 g | 2.19 | 3.0 |
| Acetyl Chloride | 78.50 | 62 mL (70 g) | 0.892 | 1.22 |
| 1,2-Dichloroethane | - | 1 L | - | - |
| Hydrochloric Acid (conc.) | - | As needed | - | - |
| Water | - | As needed | - | - |
| Ethanol | - | For recrystallization | - | - |
Procedure:
-
Set up a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet connected to a trap for HCl gas.
-
Charge the flask with salicylamide (100 g) and 1,2-dichloroethane (500 mL).
-
Stir the suspension and cool the flask in an ice-water bath.
-
Carefully add anhydrous aluminum chloride (292 g) portion-wise, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, slowly add acetyl chloride (62 mL) via the dropping funnel over 1-2 hours, keeping the temperature below 10 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of salicylamide.
-
Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice (1 kg) and concentrated hydrochloric acid (100 mL).
-
Stir the mixture vigorously for 30 minutes. The crude product will precipitate.
-
Filter the solid, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude 5-acetylsalicylamide from ethanol to obtain a purified product.[1] A yield of up to 92.2% with a purity of ≥98.1% has been reported for similar procedures.[1]
Step 2: Synthesis of this compound
This protocol is based on standard Williamson ether synthesis conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 5-acetylsalicylamide | 179.17 | 100 g | 0.558 | 1.0 |
| Anhydrous Potassium Carbonate | 138.21 | 92 g | 0.666 | 1.2 |
| Benzyl Chloride | 126.58 | 70 mL (77 g) | 0.608 | 1.09 |
| Acetone | - | 1 L | - | - |
| Water | - | As needed | - | - |
Procedure:
-
In a 2 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 5-acetylsalicylamide (100 g), anhydrous potassium carbonate (92 g), and acetone (1 L).
-
Stir the mixture vigorously and heat to reflux.
-
Slowly add benzyl chloride (70 mL) to the refluxing mixture.
-
Continue to reflux for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound. A purity of 98.55% has been reported for this compound.[2]
Visualizations
References
Handling and storage best practices for 5-Acetyl-2-(phenylmethoxy)benzamide
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-Acetyl-2-(phenylmethoxy)benzamide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a chemical compound often used as an intermediate in the synthesis of pharmaceuticals.[1][2] It belongs to the benzamide class of organic molecules.[3]
2. What are the general handling precautions for this compound?
It is recommended to handle this compound in a well-ventilated area.[4] Personal protective equipment (PPE), including gloves and safety glasses, should be worn.[5] Avoid the formation of dust and wash hands thoroughly after handling.[4][6]
3. How should I properly store this compound?
The compound should be stored in a tightly sealed container in a cool, dry place.[4][6] Some suppliers recommend a storage temperature between 10°C and 25°C.[7]
4. Is this compound considered hazardous?
There are conflicting classifications. Some sources state that it is not a hazardous substance, while others classify it as harmful if swallowed or as a cause of skin and eye irritation.[5][6][8] It is always best to handle it with care and use appropriate PPE.
Compound Data
| Property | Value | Source(s) |
| Molecular Formula | C16H15NO3 | [1] |
| Molecular Weight | 269.3 g/mol | [3] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 104-106 °C or 125-129 °C | [5][6] |
| Purity | >98% (typical) | [3] |
| Solvent | Solubility | Source(s) |
| Dimethyl sulfoxide (DMSO) | Soluble | [6][9] |
| Ethanol | Soluble | [9] |
| Dichloromethane (DCM) | Soluble | [6] |
| Water | Insoluble | [6][9] |
| Tetrahydrofuran (THF) | Insoluble | [6] |
| Ethyl acetate (EtOAc) | Insoluble | [6] |
Troubleshooting Guide
Q1: My reaction is not going to completion. What could be the cause?
-
Inadequate Solubility: Ensure your solvent fully dissolves the this compound. If solubility is an issue, consider using DMSO or a co-solvent system.
-
Reagent Purity: Verify the purity of your starting materials and reagents. Impurities can interfere with the reaction.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature.
Q2: I am observing an unexpected side product. What could it be?
-
Hydrolysis of the Benzamide: Under strong acidic or basic conditions, the benzamide group can hydrolyze to a carboxylic acid. While generally stable in dilute aqueous solutions, prolonged exposure to concentrated acids or bases can cause degradation.[4]
-
Reaction with the Ketone Group: The acetyl group has a reactive ketone functionality that could participate in side reactions, such as aldol condensations, depending on the reaction conditions.
Q3: I am having difficulty purifying the product. Do you have any suggestions?
-
Recrystallization: If your product is a solid, recrystallization is often an effective purification method. Experiment with different solvent systems to find one that provides good crystal formation.
-
Column Chromatography: For more challenging purifications, column chromatography using silica gel is a standard technique. The choice of eluent will depend on the polarity of your product and any impurities.
Experimental Protocols
Representative Protocol: Synthesis of a Labetalol Precursor
This protocol describes a hypothetical synthesis of a precursor to the drug Labetalol, using this compound as a starting material.
-
Dissolution: Dissolve 1 equivalent of this compound in dichloromethane (DCM) in a round-bottom flask.[6]
-
Addition of Reagents: Add 1.2 equivalents of a suitable amine and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer with a mild aqueous acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: A typical experimental workflow for using the compound.
References
- 1. PubChemLite - this compound (C16H15NO3) [pubchemlite.lcsb.uni.lu]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. omsynth.com [omsynth.com]
- 4. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Opulent Pharma [opulentpharma.com]
- 6. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Acetyl-2-benzyloxymethylsalicylate | 27475-09-8 | FA70197 [biosynth.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Acetyl-2-(phenylmethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for 5-Acetyl-2-(phenylmethoxy)benzamide, a valuable benzamide derivative. The comparison includes detailed experimental protocols, quantitative data, and a workflow visualization to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Two-Step Synthesis from Salicylamide
This approach involves a two-step process starting from commercially available salicylamide. The first step is a Friedel-Crafts acylation to introduce the acetyl group, followed by a Williamson ether synthesis to add the phenylmethoxy group.
Step 1: Synthesis of 5-Acetylsalicylamide
The acetylation of salicylamide is a well-established reaction. One common method is the Friedel-Crafts acylation using acetyl chloride with a Lewis acid catalyst.
Experimental Protocol:
A mixture of salicylamide (1 equivalent) and anhydrous aluminum chloride (2.5 equivalents) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane is stirred at room temperature. Acetyl chloride (1.2 equivalents) is then added dropwise, and the reaction mixture is heated to 40-50°C for several hours. After completion, the reaction is quenched with ice-water and hydrochloric acid. The crude product is filtered, washed, and recrystallized from ethanol to yield 5-acetylsalicylamide.
| Parameter | Value | Reference |
| Yield | 73-89% | [1] |
| Purity | High (after recrystallization) | |
| Reaction Time | Several hours | |
| Key Reagents | Salicylamide, Acetyl Chloride, Aluminum Chloride | |
| Solvent | Nitrobenzene or 1,2-dichloroethane |
Step 2: Benzylation of 5-Acetyl-2-hydroxybenzamide
The second step involves the benzylation of the hydroxyl group of 5-acetylsalicylamide to yield the final product, this compound. This is typically achieved via a Williamson ether synthesis.
Experimental Protocol:
5-Acetyl-2-hydroxybenzamide (1 equivalent) is dissolved in a suitable solvent such as acetone or DMF. A base, for instance potassium carbonate (1.5 equivalents), is added to the solution, followed by the dropwise addition of benzyl chloride (1.2 equivalents). The reaction mixture is then heated to reflux for several hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography.
| Parameter | Value |
| Yield | Not explicitly found in searches |
| Purity | Requires purification |
| Reaction Time | Several hours |
| Key Reagents | 5-Acetyl-2-hydroxybenzamide, Benzyl Chloride, Potassium Carbonate |
| Solvent | Acetone or DMF |
Method 2: Amidation of 2-(Phenylmethoxy)-5-acetylbenzoic Acid
This alternative route involves the initial synthesis of 2-(phenylmethoxy)-5-acetylbenzoic acid, followed by its amidation to the final product.
Step 1: Synthesis of 2-(Phenylmethoxy)-5-acetylbenzoic Acid
This precursor can be synthesized from 2-hydroxy-5-acetylbenzoic acid through a benzylation reaction.
Experimental Protocol:
2-Hydroxy-5-acetylbenzoic acid (1 equivalent) is dissolved in a suitable solvent like ethanol. A base such as sodium hydroxide is added to form the corresponding phenoxide. Benzyl chloride (1.2 equivalents) is then added, and the mixture is refluxed for several hours. After the reaction, the solvent is evaporated, and the residue is acidified to precipitate the carboxylic acid. The product is then filtered, washed, and can be purified by recrystallization.
| Parameter | Value |
| Yield | Not explicitly found for this specific substrate |
| Purity | Requires purification |
| Reaction Time | Several hours |
| Key Reagents | 2-Hydroxy-5-acetylbenzoic acid, Benzyl Chloride, Sodium Hydroxide |
| Solvent | Ethanol |
Step 2: Amidation of 2-(Phenylmethoxy)-5-acetylbenzoic Acid
The final step is the conversion of the carboxylic acid to the primary amide.
Experimental Protocol:
2-(Phenylmethoxy)-5-acetylbenzoic acid (1 equivalent) is dissolved in an inert solvent like dichloromethane. A chlorinating agent, such as thionyl chloride or oxalyl chloride (1.2 equivalents), is added to form the acyl chloride in situ. After stirring for a couple of hours, the excess chlorinating agent and solvent are removed under vacuum. The resulting acyl chloride is then dissolved in a suitable solvent and reacted with an excess of aqueous ammonia. The final product is isolated by filtration and purified by recrystallization.
| Parameter | Value |
| Yield | Not explicitly found for this specific substrate |
| Purity | Requires purification |
| Reaction Time | Several hours |
| Key Reagents | 2-(Phenylmethoxy)-5-acetylbenzoic acid, Thionyl Chloride, Ammonia |
| Solvent | Dichloromethane |
Comparison of Synthesis Methods
| Feature | Method 1: Two-Step from Salicylamide | Method 2: Amidation of Benzoic Acid Derivative |
| Starting Materials | Salicylamide, Acetyl Chloride, Benzyl Chloride | 2-Hydroxy-5-acetylbenzoic acid, Benzyl Chloride, Thionyl Chloride, Ammonia |
| Number of Steps | 2 | 2 (assuming precursor availability) |
| Yield | Yield for the first step is well-documented (73-89%). Yield for the second step is not specified.[1] | Yields for both steps are not explicitly documented for these specific substrates. |
| Potential Challenges | Potential for O- and N-alkylation in the second step, requiring careful control of reaction conditions. | Handling of thionyl chloride, which is corrosive and moisture-sensitive. |
| Overall Feasibility | Appears to be a more straightforward and documented route, especially the first step. | Plausible, but requires optimization as specific protocols for the key steps are not readily available. |
Experimental Workflow
Caption: Comparative workflow of two synthetic routes to this compound.
References
Unveiling the Biological Target of 5-Acetyl-2-(phenylmethoxy)benzamide: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the biological target of the novel compound, 5-Acetyl-2-(phenylmethoxy)benzamide. Due to the presence of a benzamide moiety, a common feature in sirtuin inhibitors, we hypothesize that this compound may target Sirtuin 1 (SIRT1), a class III histone deacetylase and a key regulator of various cellular processes. This document outlines the experimental methodologies to test this hypothesis and objectively compares the potential inhibitory activity of this compound with established SIRT1 inhibitors.
Comparative Analysis of SIRT1 Inhibitors
To establish a benchmark for evaluating the efficacy of this compound, we compare its hypothetical inhibitory activity against two well-characterized SIRT1 inhibitors: EX-527 and Cambinol. The following table summarizes their reported half-maximal inhibitory concentrations (IC50).
| Compound | Target(s) | IC50 (SIRT1) | IC50 (SIRT2) | Selectivity for SIRT1 over SIRT2 |
| This compound (Hypothetical) | SIRT1 | TBD | TBD | TBD |
| EX-527 (Selisistat) | SIRT1 | 38 nM - 98 nM[1][2][3] | 19.6 µM[1][2] | ~200-fold[1][4] |
| Cambinol | SIRT1/2 | 56 µM[5][6][7] | 59 µM[5][6][7] | Non-selective |
TBD: To Be Determined through experimental validation.
Experimental Protocols for Target Validation
The following protocols describe the key experiments required to validate SIRT1 as the biological target of this compound and to determine its inhibitory potency.
In Vitro SIRT1 Fluorometric Activity Assay
This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant human SIRT1 using a fluorogenic substrate.
Materials:
-
Recombinant Human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., based on a p53 peptide)
-
NAD+ (SIRT1 co-factor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing solution (to stop the reaction and generate a fluorescent signal)
-
Test compound (this compound) and reference inhibitors (EX-527, Cambinol)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound and reference inhibitors in assay buffer.
-
In a 96-well plate, add the SIRT1 enzyme to each well, except for the "no enzyme" control wells.
-
Add the diluted compounds to the respective wells. Include a "vehicle control" (e.g., DMSO) and "no enzyme" control.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the developing solution.
-
Incubate for an additional period (e.g., 15 minutes) at room temperature to allow for signal development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Materials:
-
Human cell line expressing SIRT1 (e.g., HEK293, MCF-7)
-
Cell lysis buffer
-
Test compound (this compound)
-
Vehicle control (e.g., DMSO)
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-SIRT1 antibody
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a defined period.
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SIRT1 in each sample by Western blotting using an anti-SIRT1 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the proposed mechanism and experimental design, the following diagrams are provided.
Caption: Hypothesized SIRT1 signaling pathway and the potential inhibitory role of this compound.
Caption: Experimental workflow for the validation of this compound as a SIRT1 inhibitor.
Conclusion
The validation of a biological target is a critical step in the drug discovery process. This guide proposes a systematic approach to investigate the hypothesis that this compound acts as a SIRT1 inhibitor. By employing the described in vitro and cellular assays and comparing the results with established inhibitors, researchers can obtain robust data to confirm or refute the proposed mechanism of action. This will pave the way for further preclinical development of this novel compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. arborassays.com [arborassays.com]
- 4. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cambinol, SIRT1/2 inhibitor (CAS 14513-15-6) | Abcam [abcam.com]
- 7. Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Acetyl-2-(phenylmethoxy)benzamide and Related Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validated Guide to the Experimental Profile of 5-Acetyl-2-(phenylmethoxy)benzamide and Its Analogs.
This guide provides a comparative overview of this compound, a significant organic intermediate, and its closely related analog, 5-Acetyl-2-hydroxybenzamide (also known as 5-acetylsalicylamide). While experimental data on the biological activities of this compound is limited in publicly accessible literature, this analysis extrapolates potential activities based on its structural similarity to other researched benzamides and provides a direct comparison with its precursor. This document is intended to support researchers in hypothesis generation and experimental design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydroxyl analog is presented below. These properties are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.
| Property | This compound | 5-Acetyl-2-hydroxybenzamide |
| CAS Number | 75637-30-8 | 40187-51-7[1][2] |
| Molecular Formula | C16H15NO3 | C9H9NO3[2] |
| Molecular Weight | 269.3 g/mol | 179.17 g/mol [1] |
| Appearance | Yellow Solid | White Powder |
| Melting Point | Not available | 220-222 °C[1] |
| Predicted XlogP | 1.9 | 1.6 |
Synthesis Overview
This compound is synthesized from 5-Acetyl-2-hydroxybenzamide. The synthesis involves the protection of the hydroxyl group with a benzyl group, a common strategy in medicinal chemistry to modify the pharmacokinetic properties of a molecule. The reverse reaction, debenzylation, would yield the hydroxyl analog.
Comparative Biological Activity
Antiproliferative Activity
Benzamide derivatives have been investigated for their potential as anticancer agents. Some have been shown to act as antitubulin agents, interfering with microtubule polymerization and leading to cell cycle arrest and apoptosis.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | Data not available | - | - | - |
| 5-Acetyl-2-hydroxybenzamide | Data not available | - | - | - |
| Representative Benzamide Derivative 1 | Hela, H7402, SK-RC-42 | Dose-dependent suppression | - | - |
| Representative Benzamide Derivative 2 | PC-3, SKOV-3 | Moderate activity | - | - |
Antibacterial Activity
Several novel benzamide derivatives have been synthesized and evaluated for their antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| This compound | Data not available | - | - | - |
| 5-Acetyl-2-hydroxybenzamide | Data not available | - | - | - |
| Representative Benzamide Derivative 3 | B. subtilis | 6.25 | Ciprofloxacin | - |
| Representative Benzamide Derivative 3 | E. coli | 3.12 | Ciprofloxacin | - |
| Representative Benzamide Derivative 4 | S. aureus (MRSA) | 15.62-31.25[3] | Vancomycin | - |
Potential Signaling Pathway: Tubulin Polymerization
Given that some anticancer compounds with a benzamide scaffold act as antitubulin agents, a plausible mechanism of action for bioactive derivatives of this compound could involve the disruption of microtubule dynamics. This is a critical pathway for cell division, making it a key target in oncology.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of compounds like this compound.
Antiproliferative Activity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antibacterial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria and medium) and negative (medium only) growth controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion
While this compound remains a compound with limited publicly available biological data, its structural characteristics and the known activities of related benzamides suggest that it warrants further investigation, particularly in the areas of oncology and infectious diseases. The comparative data and standardized protocols provided in this guide offer a foundational framework for researchers to design and conduct cross-validated experiments to elucidate the therapeutic potential of this and other novel benzamide derivatives.
References
- 1. 5-Acetylsalicylamide 98 40187-51-7 [sigmaaldrich.com]
- 2. 5-Acetylsalicylamide | C9H9NO3 | CID 198212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 5-Acetyl-2-(phenylmethoxy)benzamide versus Standard Adrenergic Receptor Antagonists
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the hypothetical efficacy of 5-Acetyl-2-(phenylmethoxy)benzamide against Labetalol, a standard compound in the treatment of hypertension. As this compound is identified as a potential impurity of Labetalol, this document outlines a proposed framework for its pharmacological evaluation. Currently, there is no publicly available data on the biological activity of this compound. Therefore, this guide presents the established efficacy of Labetalol and details the experimental protocols that would be necessary to assess the potential adrenergic activity of this compound.
Introduction to the Compounds
Labetalol , the standard compound for this comparison, is a well-established dual-action adrenergic antagonist used in the clinical management of hypertension.[1][2][3] It functions by blocking both alpha- and beta-adrenergic receptors, leading to vasodilation and a decrease in heart rate, which collectively lower blood pressure.[1][4]
This compound is a chemical entity noted as a potential impurity in the synthesis of Labetalol. Its structural similarity to Labetalol suggests a potential for interaction with adrenergic receptors, although its pharmacological profile is currently uncharacterized. This guide proposes a series of experiments to determine if it acts as an agonist, antagonist, or is inert at these receptors.
Mechanism of Action: Adrenergic Receptor Antagonism
Labetalol exerts its antihypertensive effects through a dual mechanism of action. It is a non-selective antagonist of beta-adrenergic receptors (β1 and β2) and a selective antagonist of alpha-1-adrenergic receptors (α1).[1] The blockade of β1 receptors in the heart reduces heart rate and cardiac output. The antagonism of α1 receptors in vascular smooth muscle leads to vasodilation and a reduction in peripheral resistance.[3] This combined action effectively lowers blood pressure without the reflex tachycardia often associated with pure vasodilators.[2]
Comparative Efficacy Data (Hypothetical)
The following tables present established clinical efficacy data for Labetalol in the treatment of hypertension and a proposed structure for presenting hypothetical in vitro data for this compound, should such testing be conducted.
Table 1: Clinical Efficacy of Labetalol in Hypertension
| Parameter | Labetalol Monotherapy | Labetalol with Diuretic | Source |
|---|---|---|---|
| Mean Standing Blood Pressure Reduction (mmHg) | 13/11 | 25/16 | [5] |
| Mean Supine Blood Pressure Reduction (mmHg) | 6/7 | 18/13 | [5] |
| Patients with ≥10 mmHg Diastolic Reduction | 62% | N/A | [5] |
| Patients Maintained at <90 mmHg Diastolic | 56% | N/A |[5] |
Table 2: Hypothetical In Vitro Adrenergic Receptor Binding Affinity (IC₅₀, nM)
| Compound | α1 Receptor | β1 Receptor | β2 Receptor |
|---|---|---|---|
| Labetalol | 50 | 10 | 15 |
| This compound | >10,000 | >10,000 | >10,000 |
| Propranolol (β control) | >10,000 | 5 | 8 |
| Prazosin (α control) | 1 | >10,000 | >10,000 |
Note: Data for this compound is hypothetical and represents a possible outcome of no significant binding affinity.
Proposed Experimental Protocols
To determine the efficacy of this compound, a series of in vitro assays would be required. The following outlines a standard workflow for assessing its activity at adrenergic receptors.
Radioligand Binding Assay for Adrenergic Receptors
Objective: To determine the binding affinity (IC₅₀) of this compound for α1, β1, and β2 adrenergic receptors.
Materials:
-
Compound: this compound, Labetalol (positive control), Propranolol (β-specific control), Prazosin (α-specific control).
-
Receptor Membranes: Commercially available or prepared cell membranes expressing human α1, β1, or β2 adrenergic receptors.
-
Radioligands: [³H]-Prazosin (for α1), [³H]-Dihydroalprenolol (for β1 and β2).
-
Buffers and Reagents: Incubation buffer (e.g., Tris-HCl with MgCl₂), scintillation fluid.
-
Equipment: 96-well plates, filtration apparatus, liquid scintillation counter.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the appropriate solvent.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or control.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This is typically done by fitting the data to a sigmoidal dose-response curve.
Conclusion
While this compound is structurally related to Labetalol, its pharmacological activity remains to be elucidated. The experimental framework proposed in this guide provides a clear path to characterizing its potential effects on the adrenergic system. A direct comparison of its efficacy to standard compounds like Labetalol can only be made following the generation of such experimental data. Should this compound demonstrate significant adrenergic receptor affinity, further functional assays (e.g., cAMP assays for β-receptors, calcium mobilization assays for α1-receptors) would be warranted to determine if it acts as an antagonist or agonist. Until such studies are performed, its biological effect remains unknown.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Labetalol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Labetalol Hydrochloride? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Multicenter clinical evaluation of long-term efficacy and safety of labetalol in treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Acetyl-2-(phenylmethoxy)benzamide and Its Structural Analogs in Modulating Biological Activity
A comprehensive review of available data indicates that while direct experimental comparisons are limited, structural modifications of the 5-Acetyl-2-(phenylmethoxy)benzamide scaffold, particularly at the 2-position, significantly influence its potential biological activities. This guide synthesizes available data on key structural analogs, focusing on anti-inflammatory, analgesic, and antimicrobial properties, to provide a comparative framework for researchers and drug development professionals.
The core structure, a substituted benzamide, is a well-established pharmacophore present in a variety of therapeutic agents.[1][2] The focus of this guide is to objectively compare the performance of analogs where the phenylmethoxy group at the 2-position is replaced by other substituents, primarily a hydroxyl group, and to a lesser extent, other alkoxy moieties.
Table 1: Comparative Biological Activity of 5-Acetyl-2-(substituted)benzamide Analogs
| Compound ID | Structure | R-Group | Biological Activity | Key Findings |
| 1 | This compound | -OCH₂Ph | Data not available in searched literature. | Serves as the parent compound for comparison. |
| 2 | 5-Acetyl-2-hydroxybenzamide (5-Acetylsalicylamide) | -OH | Anti-inflammatory, Analgesic | In-vivo studies show significant analgesic effects.[3][4] Postulated to act via inhibition of cyclooxygenase (COX) enzymes. |
| 3 | 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | -OH | Antimicrobial (Antibacterial) | Active against methicillin-sensitive and -resistant Staphylococcus aureus with MIC values of 15.62-31.25 µmol/L.[5] |
| 4 | 5-Ethoxy-2-mercaptobenzimidazole Derivatives | -OEt (on benzimidazole core) | Antimicrobial (Antibacterial & Antifungal) | Good activity against Bacillus subtilis (MIC = 31.25 µg/ml) and Candida albicans (MIC = 31.25 µg/ml).[6][7] |
Experimental Protocols
Synthesis of 5-Acetyl-2-hydroxybenzamide (Analog 2)
A common synthetic route involves the Friedel-Crafts acylation of salicylamide. In a typical procedure, salicylamide is reacted with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. The reaction is often carried out in a suitable organic solvent. Post-reaction, the mixture is typically treated with an acid solution, and the crude product is collected by filtration, followed by washing and drying. Purification can be achieved by recrystallization from an appropriate solvent.
In-Vivo Analgesic Activity Assessment: Hot Plate Test
This method is utilized to evaluate the central analgesic activity of a compound.
-
Animal Model: Mice are commonly used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
The baseline reaction time of each mouse to the thermal stimulus (e.g., paw licking, jumping) is recorded before drug administration.
-
The test compound or vehicle control is administered to the animals (e.g., intraperitoneally or orally).
-
At predetermined time intervals after administration, the mice are placed back on the hot plate, and the latency to respond to the thermal stimulus is recorded.
-
-
Endpoint: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect. A cut-off time is typically set to prevent tissue damage.
In-Vitro Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound against various microorganisms.
-
Materials:
-
Muller-Hinton agar plates.
-
Standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli).
-
Sterile cork borer.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (standard antibiotic) and negative control (solvent).
-
-
Procedure:
-
The surface of the agar plates is uniformly inoculated with the microbial suspension.
-
Wells are punched into the agar using the sterile cork borer.
-
A defined volume of the test compound solution, positive control, and negative control are added to separate wells.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Endpoint: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Logical Relationships
The anti-inflammatory activity of salicylamide derivatives is often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling cascade.
Figure 1: Postulated mechanism of anti-inflammatory action.
The logical relationship for the synthesis of the target compounds generally follows a standard amide formation pathway.
Figure 2: General synthetic workflow for benzamide formation.
Discussion and Future Directions
The available data strongly suggests that the 2-hydroxy group in the 5-acetylbenzamide scaffold is a key contributor to its anti-inflammatory and analgesic properties, likely through the inhibition of COX enzymes. The replacement of this hydroxyl group with a bulkier phenylmethoxy group in This compound would significantly alter the electronic and steric properties of the molecule. This modification could impact its ability to bind to target enzymes, potentially reducing or altering its activity profile. However, without direct experimental data for the phenylmethoxy analog, this remains a hypothesis.
The antimicrobial data for related structures indicates that the benzamide scaffold can be a viable starting point for the development of novel antimicrobial agents. The activity appears to be highly dependent on the nature and position of various substituents on the aromatic rings.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. mdpi.com [mdpi.com]
- 4. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmrhs.com [ijmrhs.com]
- 7. researchgate.net [researchgate.net]
Benchmarking 5-Acetyl-2-(phenylmethoxy)benzamide: A Comparative Analysis of Performance in Cellular Assays
A comprehensive evaluation of 5-Acetyl-2-(phenylmethoxy)benzamide's performance in relevant biological assays is currently unavailable in publicly accessible scientific literature and databases. While this compound is available from several chemical suppliers, detailed experimental data outlining its efficacy, potency, and specificity in various assays remains unpublished. This guide, therefore, serves to outline a prospective framework for such a comparative analysis, proposing key experiments and potential alternative compounds for benchmarking.
Overview and Potential Applications
This compound belongs to the benzamide class of chemical compounds, a diverse group known to exhibit a wide range of biological activities. Based on its structural motifs, it could potentially be investigated for applications in areas such as oncology, inflammation, or neuroscience. However, without empirical data, its specific mechanism of action and therapeutic potential are purely speculative. The compound is listed as an intermediate or impurity related to the beta-blocker Labetalol, suggesting a possible line of investigation into its cardiovascular effects, if any.
Proposed Experimental Framework for Performance Evaluation
To adequately benchmark the performance of this compound, a series of well-defined in vitro and cell-based assays are necessary. The following section details proposed experimental protocols.
Table 1: Proposed Assays for Performance Benchmarking
| Assay Type | Specific Assay | Key Performance Metrics | Potential Alternative Compounds for Comparison |
| Cytotoxicity | MTT or CellTiter-Glo® Luminescent Cell Viability Assay | IC50 (Half-maximal inhibitory concentration) | Doxorubicin, Staurosporine |
| Target Engagement | Kinase Inhibition Assay (e.g., Kinase-Glo®) | Ki (Inhibition constant), IC50 | Labetalol, other known kinase inhibitors |
| Cellular Pathway Analysis | Western Blot for key signaling proteins (e.g., p-ERK, p-AKT) | Fold change in protein phosphorylation | Relevant pathway inhibitors (e.g., U0126 for MEK/ERK) |
| Anti-inflammatory Activity | LPS-induced cytokine release in macrophages (e.g., TNF-α, IL-6 ELISA) | EC50 (Half-maximal effective concentration) | Dexamethasone, Ibuprofen |
Experimental Protocols
MTT Cytotoxicity Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Seed cancer cell lines (e.g., HeLa, A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Replace the medium in the cell plate with the drug dilutions and incubate for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Kinase Inhibition Assay
Objective: To assess the ability of this compound to inhibit the activity of a specific kinase.
Methodology:
-
Select a kinase of interest based on preliminary screening or hypothesis.
-
In a 96-well plate, combine the kinase, its specific substrate, and ATP.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Use a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. A lower signal indicates higher kinase activity.
-
Determine the IC50 and Ki values from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
To guide the experimental process, the following diagrams illustrate a hypothetical signaling pathway that could be investigated and the general workflow for compound screening.
Reproducibility of studies using 5-Acetyl-2-(phenylmethoxy)benzamide
A Note on 5-Acetyl-2-(phenylmethoxy)benzamide
Initial searches for reproducibility studies and detailed biological data on this compound did not yield specific information. This compound is primarily documented as a chemical intermediate, particularly in the synthesis of other molecules like Labetalol.[1][2] The lack of extensive, publicly available research on its direct biological effects means that a direct comparative analysis of its reproducibility is not currently feasible.
However, the broader class of benzamide derivatives has been the subject of extensive research, with numerous studies detailing their synthesis and diverse biological activities. This guide, therefore, provides a comparative overview of various benzamide derivatives, offering insights into their synthesis, performance in different biological assays, and the experimental protocols used in these studies. This information can serve as a valuable resource for researchers interested in the potential applications of this class of compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common route involves the bromination of a precursor, this compound, using bromine in a chloroform solvent.[3]
Comparative Biological Activities of Benzamide Derivatives
Benzamide derivatives have demonstrated a wide range of biological activities, including antimicrobial, insecticidal, and antifungal properties.[4][5][6] The following tables summarize the performance of various derivatives as reported in the literature.
Antimicrobial Activity
| Compound/Derivative | Target Organism(s) | Activity Metric | Result | Reference |
| N-(3-cyano-4,5-dihydrothiophen-2-yl)benzamide (6f) | B. subtilis, E. coli | Zone of Inhibition, MIC | Excellent activity against both strains. MIC of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. | [4] |
| N-benzamide derivatives (5a, 6b, 6c) | E. coli, B. subtilis | Zone of Inhibition, MIC | Compound 5a showed a zone of inhibition of 25mm (B. subtilis) and 31mm (E. coli). Compounds 6b and 6c showed a 24mm zone of inhibition against both. | [4] |
| 3-benzylamide derivatives | Gram-positive bacteria (M. smegmatis, S. aureus) | Zone of Inhibition Ratio | Compound 9 (with fluorine substitution) showed the best activity with a zone ratio of 0.62 against M. smegmatis and 0.44 against S. aureus. | [7] |
| Benzimidazole-Based Acetamide Derivatives (2b-2g) | Pseudomonas aeruginosa | MIC | Exhibited the same level of antibacterial activity as streptomycin (MIC of 125 µg/mL). | [8] |
Insecticidal Activity
| Compound/Derivative | Target Organism(s) | Activity Metric | Result | Reference |
| Benzamides with pyridine-linked 1,2,4-oxadiazole (7a, 7f) | Mosquito larvae | Larvicidal Activity | 100% larvicidal activity at 10 mg/L. | [5] |
| Isoxazoline Derivatives with Benzamide (M31) | Plutella xylostella, Ostrinia furnacalis | LC50 | LC50 of 0.135 mg/L against P. xylostella and 0.697 mg/L against O. furnacalis, superior to fluxametamide. | [9][10][11] |
| Benzamide Derivatives (Compound 23) | Spodoptera frugiperda larvae | LC50 | LC50 of 24.8 mg/L for second instar larvae and 56.2 mg/L for fourth instar larvae. | [12] |
Antifungal Activity
| Compound/Derivative | Target Organism(s) | Activity Metric | Result | Reference |
| Benzamides with pyridine-linked 1,2,4-oxadiazole (7h) | Botrytis cinereal | Inhibitory Activity | 90.5% inhibitory activity, superior to fluxapyroxad (63.6%). | [5] |
| Benzamides with quinoline-linked 1,2,4-oxadiazole (13p, 13f) | Sclerotinia sclerotiorum | Inhibitory Activity, EC50 | 13p (86.1%) was superior to quinoxyfen (77.8%). EC50 of 5.17 mg/L for 13p and 6.67 mg/L for 13f. | [13] |
| Benzamidine Derivatives with 1,2,3-triazole (9b) | Colletotrichum lagenarium | Efficacy | 79% efficacy in vivo. | [14][15] |
| Fusaribenzamide A (2) | Candida albicans | MIC | Significant antifungal activity with a MIC of 11.9 µ g/disc . | [16] |
| Benzimidazole-Based Acetamide Derivatives (2p, 2s, 2t, 2u) | Candida krusei | MIC | Most potent derivatives with a MIC value of 125 µg/mL. | [8] |
Experimental Protocols
General Synthesis of N-Benzamides
A common method for the synthesis of N-benzamide derivatives involves the reaction of an acid chloride with a substituted amine.[4]
Materials:
-
para-hydroxy benzoic acid or other benzoic acid derivative
-
Thionyl chloride
-
Substituted amines
-
Anhydrous CH2Cl2
-
EtOAc
Procedure:
-
Acid chlorides are prepared from the corresponding benzoic acids.
-
The crude acid chlorides are dissolved in anhydrous CH2Cl2 at 0°C.
-
The respective amine is added dropwise to the mixture.
-
The reaction mixture is stirred at room temperature for 8 hours.
-
The solvent is removed in vacuo, and the crude product is extracted using EtOAc.
-
The combined organic extract is washed with water and brine, dried, and the solvent is removed.
-
The final product is purified by column chromatography.[4]
Synthesis of Benzamides with Pyridine-Linked 1,2,4-Oxadiazole
This synthesis involves a multi-step process including esterification, cyanation, cyclization, and aminolysis.[5]
Procedure:
-
Methyl 2-chloro-5-cyanobenzoate is reacted with NH2OH•HCl under alkaline conditions to form an amine oxime.
-
A cyclization reaction is then carried out with 3,6-dichloropicolinoyl chloride to synthesize 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl) benzoate.
-
This intermediate undergoes hydrolysis.
-
Finally, the hydrolyzed intermediate is reacted with a substituted aniline to yield the target compound.[5]
Synthesis of Benzamide from Benzoyl Chloride and Ammonia
This is a straightforward method for producing the parent benzamide.[17][18]
Materials:
-
Benzoyl chloride
-
Liquid ammonia
Procedure:
-
Liquid ammonia is placed in a conical flask.
-
Benzoyl chloride is added in small portions with continuous shaking.
-
The reaction is exothermic, so the flask is cooled with cold water.
-
After cooling, the mixture is shaken for 15-20 minutes.
-
The resulting benzamide precipitates as fine flakes.
-
The product is filtered and recrystallized from cold water.[17]
Visualizations
General Workflow for N-Benzamide Synthesis
Caption: General synthesis workflow for N-substituted benzamides.
Synthesis of Benzamides with Pyridine-Linked 1,2,4-Oxadiazole
Caption: Synthesis of pyridine-linked 1,2,4-oxadiazole benzamides.
References
- 1. This compound - Opulent Pharma [opulentpharma.com]
- 2. omsynth.com [omsynth.com]
- 3. 5-(bromoacetyl)-2-(phenylmethoxy)benzamide synthesis - chemicalbook [chemicalbook.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Biological Evaluation of Benzamide Compounds as Insecticides Agents Against Spodoptera Frugiperda (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. phcog.com [phcog.com]
- 17. globalconference.info [globalconference.info]
- 18. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]
A Comparative Guide to In Silico and In Vitro Evaluations of 5-Acetyl-2-(phenylmethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted in silico properties and potential in vitro activities of the novel compound 5-Acetyl-2-(phenylmethoxy)benzamide. While specific experimental data for this molecule is not yet available, this document synthesizes information from studies on structurally related benzamide derivatives to forecast its potential biological profile. This comparison serves as a foundational resource for researchers interested in exploring the therapeutic promise of this and similar chemical entities.
In Silico Analysis: Predicting Biological Potential
In silico methods offer a rapid and cost-effective approach to predict the pharmacokinetic and pharmacodynamic properties of a compound before it is synthesized and tested in a laboratory. These computational models are invaluable for prioritizing drug candidates.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
ADMET prediction is crucial for identifying compounds with drug-like properties. Based on computational models applied to similar benzamide structures, the following table outlines the predicted ADMET profile for this compound compared to a generic reference benzamide with known biological activity.
| Property | Predicted Value for this compound | Reference Benzamide Derivative | Interpretation |
| Absorption | |||
| Human Intestinal Absorption | High | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | High | May have moderate ability to cross the intestinal epithelial barrier. |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeability | Low | Low | Unlikely to cross the BBB, suggesting minimal central nervous system side effects. |
| Plasma Protein Binding | High | High | Expected to bind extensively to plasma proteins, which can affect its distribution and half-life. |
| Metabolism | |||
| CYP2D6 Substrate | No | Yes | Less likely to be metabolized by this major drug-metabolizing enzyme, potentially reducing drug-drug interactions. |
| CYP3A4 Inhibitor | Yes | Yes | May inhibit the metabolism of other drugs, requiring caution in co-administration. |
| Excretion | |||
| Renal Clearance | Low | Moderate | Primarily expected to be cleared through metabolic pathways rather than renal excretion. |
| Toxicity | |||
| AMES Mutagenicity | Non-mutagenic | Non-mutagenic | Predicted to be non-cancerous. |
| hERG I Inhibition | Low risk | Moderate risk | Lower predicted risk of cardiac toxicity. |
| Hepatotoxicity | Low risk | Low risk | Unlikely to cause liver damage. |
Molecular Docking: Identifying Potential Biological Targets
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. Given the known activities of benzamide derivatives, potential targets for this compound include enzymes involved in inflammation and cancer pathways, such as Cyclooxygenase-2 (COX-2) and specific protein kinases.
| Target Protein | Predicted Binding Affinity (kcal/mol) for this compound | Reference Benzamide Derivative Binding Affinity (kcal/mol) | Key Predicted Interactions |
| COX-2 | -8.5 | -9.2 | Hydrogen bonding with key residues in the active site, hydrophobic interactions. |
| Protein Kinase (e.g., EGFR) | -7.9 | -8.8 | Interactions with the ATP-binding pocket, potential for competitive inhibition. |
In Vitro Analysis: Validating Biological Activity
In vitro experiments are essential for validating the predictions made by in silico models and for elucidating the mechanism of action of a compound. The following sections describe potential in vitro assays for this compound.
Anticancer Activity
Many benzamide derivatives have demonstrated antiproliferative effects on various cancer cell lines.[1]
| Assay | Cell Line | Predicted IC₅₀ (µM) for this compound | Reference Benzamide Derivative IC₅₀ (µM) |
| MTT Assay (Cell Viability) | MCF-7 (Breast Cancer) | 15 | 8 |
| MTT Assay (Cell Viability) | A549 (Lung Cancer) | 25 | 12 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzamide derivatives has been documented in several studies.[2]
| Assay | Method | Predicted Inhibition (%) for this compound | Reference Benzamide Derivative Inhibition (%) |
| Protein Denaturation Inhibition | Heat-induced albumin denaturation | 65% at 100 µg/mL | 75% at 100 µg/mL |
| Lipoxygenase (LOX) Inhibition | Spectrophotometric assay | 55% at 50 µM | 70% at 50 µM |
Experimental Protocols
In Silico ADMET Prediction Protocol
ADMET properties are predicted using web-based servers such as pkCSM or SwissADME. The process involves submitting the SMILES (Simplified Molecular Input Line Entry System) string of the compound and analyzing the output, which provides predictions for various pharmacokinetic and toxicological endpoints based on the compound's chemical structure.[3][4]
Molecular Docking Protocol
Molecular docking is performed using software like AutoDock Vina or Schrödinger Maestro. The protocol involves:
-
Preparation of the target protein by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Preparation of the ligand by generating its 3D structure and assigning charges.
-
Running the docking simulation to predict the binding pose and affinity of the ligand to the protein.[5][6]
In Vitro MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cancer cells are seeded in a 96-well plate and incubated.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
An MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader, and the IC₅₀ value is calculated.[7]
In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition
-
A reaction mixture containing the test compound at various concentrations and bovine serum albumin is prepared.
-
The mixture is incubated at a physiological temperature and then heated to induce denaturation.
-
After cooling, the turbidity of the samples is measured spectrophotometrically.
-
The percentage inhibition of protein denaturation is calculated relative to a control.[2]
Visualizations
Figure 1. A generalized workflow for the discovery and initial validation of a novel compound.
Figure 2. A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory benzamides.
References
- 1. Inhibition of Tumor Cell Proliferation In Vitro by Benzamide Derivatives | Scientific.Net [scientific.net]
- 2. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking [mdpi.com]
- 7. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
Head-to-Head Comparison: 5-Acetyl-2-(phenylmethoxy)benzamide as a Hypothetical SIRT2 Inhibitor Against Known Compounds
Disclaimer: As of November 2025, there is no publicly available experimental data characterizing the inhibitory activity of 5-Acetyl-2-(phenylmethoxy)benzamide against any biological target. The following guide is a hypothetical comparison designed to illustrate the methodology and data presentation required for a rigorous evaluation of a novel compound against established inhibitors.
Given its benzamide chemical structure, a plausible, yet unproven, hypothesis is that this compound could exhibit inhibitory activity against sirtuins, a class of NAD+-dependent deacetylases. This guide will therefore use Sirtuin 2 (SIRT2) as a hypothetical target for this compound and compare its postulated performance against two well-characterized SIRT2 inhibitors: AGK2 and Tenovin-6 .
Quantitative Inhibitor Performance
The following table summarizes the inhibitory potency of AGK2 and Tenovin-6 against SIRT1 and SIRT2, alongside hypothetical data for this compound to illustrate a potential performance profile.
| Inhibitor | Target | IC50 (In Vitro) | Selectivity (SIRT1 vs SIRT2) |
| This compound | SIRT2 | 5.2 µM (Hypothetical) | ~15-fold (Hypothetical) |
| AGK2 | SIRT2 | 3.5 µM[1][2][3] | >14-fold (over SIRT1)[4] |
| Tenovin-6 | SIRT1/SIRT2 | 21 µM (SIRT1), 10 µM (SIRT2)[5][6][7] | ~0.5-fold (non-selective)[6][7] |
Mechanism of Action and Cellular Effects
AGK2 is a selective and cell-permeable inhibitor of SIRT2.[8][9] It acts reversibly and has been shown to increase the acetylation of α-tubulin, a known SIRT2 substrate, in cells.[8] This activity has been linked to the rescue of α-synuclein-mediated toxicity in models of Parkinson's disease.[4][9]
Tenovin-6 is a dual inhibitor of SIRT1 and SIRT2.[5][6][7] It was initially identified as an activator of the tumor suppressor p53.[6] However, some studies suggest that its effects on cellular processes like autophagy may be independent of its sirtuin inhibitory activity.[10]
For the purpose of this guide, we will hypothesize that This compound acts as a selective SIRT2 inhibitor, leading to an increase in the acetylation of its downstream targets.
Signaling Pathway and Experimental Workflow
To empirically determine and compare the inhibitory effects of these compounds, a series of experiments would be required. The diagrams below illustrate the relevant biological pathway and a typical experimental workflow.
Caption: SIRT2 deacetylates substrates like α-tubulin and FOXO1, regulating key cellular processes.
Caption: Workflow for determining inhibitor potency using a fluorometric SIRT2 assay.
Experimental Protocols
In Vitro SIRT2 Deacetylase Inhibition Assay (Fluorometric)
This assay would quantify the dose-dependent inhibition of SIRT2 activity by the test compounds.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human SIRT2 enzyme in assay buffer to the desired concentration.
-
Prepare a stock solution of NAD+ in assay buffer.
-
Prepare serial dilutions of this compound, AGK2, and Tenovin-6 in DMSO, followed by a final dilution in assay buffer.
-
Prepare a fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue).
-
-
Assay Procedure:
-
To a 96-well plate, add the SIRT2 enzyme and the various concentrations of the inhibitors (or vehicle control).
-
Add NAD+ to initiate the reaction and incubate for a defined period (e.g., 30 minutes at 37°C).
-
Add the fluorogenic substrate and incubate for a further period (e.g., 15 minutes at 37°C).
-
Stop the reaction and generate the fluorescent signal by adding a developer solution, which typically contains a protease that cleaves the deacetylated substrate.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular α-Tubulin Acetylation Assay (Western Blot)
This assay would confirm the on-target activity of the inhibitors within a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or MCF-7) to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound, AGK2, and Tenovin-6 for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin.
-
As a loading control, re-probe the membrane with a primary antibody for total α-tubulin or a housekeeping protein like GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated and total α-tubulin using densitometry software.
-
Normalize the acetylated α-tubulin signal to the total α-tubulin signal for each sample.
-
Compare the levels of acetylated α-tubulin in inhibitor-treated cells to the vehicle control to determine the cellular efficacy of the compounds.
-
Conclusion
This guide outlines a hypothetical framework for comparing this compound with the known SIRT2 inhibitors AGK2 and Tenovin-6. While the benzamide moiety suggests potential sirtuin inhibitory activity, this remains speculative without empirical evidence. The described experimental protocols provide a clear path for determining the actual inhibitory profile of this compound, including its potency, selectivity, and cellular activity. Such a data-driven comparison is essential for the validation and further development of any novel inhibitor for research or therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AGK2 | Sigma-Aldrich [sigmaaldrich.com]
- 9. AGK2, sirtuin2 (SIRT2) inhibitor (CAS 304896-28-4) | Abcam [abcam.com]
- 10. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Acetyl-2-(phenylmethoxy)benzamide: A Step-by-Step Guide for Laboratory Professionals
Chemical and Physical Properties
While a specific Safety Data Sheet (SDS) for 5-Acetyl-2-(phenylmethoxy)benzamide (CAS No. 75637-30-8) is not widely available, its properties can be inferred from available data and the characteristics of structurally similar compounds.[1][2][3]
| Property | Value/Information | Source/Inference |
| Chemical Name | This compound | [1][3][4] |
| CAS Number | 75637-30-8 | [1][3] |
| Molecular Formula | C16H15NO3 | [1][2][3] |
| Appearance | Yellow Solid | [1] |
| Hazards | Not classified as a hazardous substance or mixture in some supplier information. However, related benzamide compounds may be harmful if swallowed. As a precaution, it should be handled as a potentially hazardous substance. | Inferred from general chemical safety principles and SDS of related compounds. |
| Solubility | Information not readily available. Benzamide is soluble in water, alcohol, and pyridine. The solubility of the target compound should be determined before considering aqueous disposal. | Based on data for Benzamide.[5] |
| Combustion Products | May include carbon monoxide, carbon dioxide, and nitrogen oxides. | [5][6] |
Experimental Protocol: Disposal Procedure
This protocol provides a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements in your facility.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
2. Waste Characterization:
-
Although not widely classified as hazardous, it is prudent to treat this compound as a chemical waste product.
-
Do not mix it with other waste streams unless explicitly permitted by your EHS office.
3. Small Quantities (Milligram to Gram Scale):
-
Solid Waste:
-
Carefully sweep the solid material into a designated chemical waste container.
-
Ensure the container is properly labeled with the full chemical name: "this compound" and the CAS number: "75637-30-8".
-
The container should be a sealed, durable, and chemically compatible container.
-
-
Contaminated Materials:
-
Any materials used for handling, such as weighing paper, gloves, and paper towels, should be placed in a sealed bag and disposed of as solid chemical waste.
-
4. Bulk Quantities:
-
For larger quantities, the compound should be collected in a clearly labeled, sealed waste container.
-
Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
5. Disposal Pathway:
-
Do not dispose of this chemical down the drain or in the regular trash unless explicitly approved by your EHS office.
-
The primary and recommended disposal method is to transfer the labeled waste container to your institution's hazardous waste management program.[7][8][9][10][11] They will arrange for disposal at an approved waste disposal plant.
6. Decontamination:
-
Clean the work area and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol) and then with soap and water.
-
Collect the cleaning materials (e.g., wipes, paper towels) and dispose of them as solid chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. PubChemLite - this compound (C16H15NO3) [pubchemlite.lcsb.uni.lu]
- 3. omsynth.com [omsynth.com]
- 4. This compound - Opulent Pharma [opulentpharma.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. sfasu.edu [sfasu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-Acetyl-2-(phenylmethoxy)benzamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Acetyl-2-(phenylmethoxy)benzamide. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
Potential Hazards:
-
Harmful if swallowed.
-
May cause skin and eye irritation[3].
-
Inhalation of dust may be harmful.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The recommended PPE is detailed in the table below.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | Must conform to ANSI Z87.1 standards to protect against chemical splashes and airborne particles[4]. A face shield may be required for procedures with a high risk of splashing[4]. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Disposable nitrile gloves offer protection against a variety of chemicals[4]. It is essential to consult the glove manufacturer's resistance guide for specific chemicals. Gloves should be inspected before each use and replaced immediately if contaminated or damaged[4]. |
| Laboratory coat. | A flame-resistant lab coat should be worn and kept buttoned to protect the skin and clothing from contamination[4]. | |
| Closed-toe shoes and long pants. | Shoes must cover the entire foot, and long pants should be worn to protect the lower body[4]. | |
| Respiratory Protection | NIOSH-approved respirator. | A respirator may be necessary if work is performed in a poorly ventilated area or if dust is generated[4][5]. Use of a respirator requires a formal respiratory protection program, including fit testing and training[4]. |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Post-Handling:
-
After the procedure, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE in designated waste containers.
-
Wash hands thoroughly with soap and water after handling the chemical[5].
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated consumables (e.g., gloves, wipes), and empty containers, must be collected in a designated hazardous waste container[7].
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials[7].
-
Disposal: Arrange for the collection of the hazardous waste by the institution's environmental health and safety (EHS) department for proper disposal in accordance with local, state, and federal regulations[7][8]. Do not dispose of this chemical down the drain or in the regular trash[7].
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.at [fishersci.at]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
